Inosinic Acid
Description
Inosine 5'-Monophosphate. A purine nucleotide which has hypoxanthine as the base and one phosphate group esterified to the sugar moiety.
Inosinic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound has been reported in Drosophila melanogaster, Arabidopsis thaliana, and other organisms with data available.
This compound is a purine ribonucleotide with hypoxanthine as the base and one phosphate group attached to the sugar moiety. This compound and its salt forms are used as flavor enhancers in industrial food production. In vivo, this compound is involved in purine metabolism and acts as an intermediate in the synthesis of adenine and guanine, which are precursors for the second messenger signaling molecules adenosine monophosphate (AMP) and guanosine monophosphate (GMP), respectively.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N4O8P/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSZFWQUAKGDAV-KQYNXXCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N4O8P | |
| Record name | INOSINIC ACID | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30918-54-8 | |
| Record name | Polyinosinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30918-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80948097 | |
| Record name | 5'-Inosinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80948097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Odourless, colourless or white crystals or powder, Solid | |
| Record name | INOSINIC ACID | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Inosinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000175 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Freely soluble in water, slightly soluble in ethanol | |
| Record name | INOSINIC ACID | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
CAS No. |
131-99-7 | |
| Record name | Inosinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Inosinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Inosinic Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04566 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5'-Inosinic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5'-Inosinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80948097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Inosine 5'-monophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.588 | |
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| Record name | INOSINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TAO7US05G5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | Inosinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000175 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis of Inosinic Acid
De Novo Purine (B94841) Nucleotide Biosynthesis Pathway
The de novo synthesis of purine nucleotides is a highly conserved and fundamental metabolic pathway found in nearly all living organisms. psu.eduzoologytalks.com It involves the stepwise construction of the purine ring structure directly onto an activated ribose sugar, culminating in the formation of inosinic acid. zoologytalks.comuomustansiriyah.edu.iq
The nine atoms that constitute the purine ring of this compound are sourced from a variety of simple molecules. columbia.edubiologydiscussion.com Isotopic labeling studies have meticulously mapped the origin of each atom:
N1 is derived from the amino group of aspartic acid . columbia.edubiologydiscussion.com
C2 and C8 are contributed by formate via the coenzyme N¹⁰-formyltetrahydrofolate. columbia.eduquizlet.com
N3 and N9 originate from the amide group of glutamine . columbia.edubiologydiscussion.com
C4 , C5 , and N7 are supplied by the amino acid glycine (B1666218) . uomustansiriyah.edu.iqcolumbia.edu
C6 is incorporated from bicarbonate (CO₂) . columbia.edubiologydiscussion.com
Salvage Pathways for this compound Synthesis
Conversion from Hypoxanthine (B114508)
This compound can be synthesized from the purine base hypoxanthine through a salvage pathway. columbia.edutaylorandfrancis.com These salvage reactions are crucial for recovering purine bases from the degradation of nucleic acids, representing a significant metabolic efficiency for the cell. columbia.edu The direct conversion of hypoxanthine to this compound is a single-step reaction catalyzed by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). taylorandfrancis.compnas.org
In this reaction, HGPRT facilitates the transfer of a phosphoribosyl group from 5-phosphoribosyl-α-pyrophosphate (PRPP) to hypoxanthine. columbia.edupnas.org The products of this reaction are this compound (IMP) and pyrophosphate (PPi). The subsequent breakdown of pyrophosphate makes the reaction effectively irreversible, ensuring the efficient recovery of the purine base into the nucleotide pool. columbia.edu This salvage pathway is a vital alternative to the more energy-intensive de novo synthesis. columbia.eduprolekare.cz
Table 1: Key Enzyme in the Salvage Pathway of this compound
| Enzyme | Substrates | Product |
|---|
Integration with De Novo Pathway
The de novo synthesis pathway is the process by which purine nucleotides are built from simple precursor molecules. columbia.eduletstalkacademy.com This complex and energy-dependent pathway begins with ribose-5-phosphate (B1218738) and culminates in the formation of this compound (IMP), which is the first compound in the sequence to possess a complete purine ring structure. columbia.edubritannica.comletstalkacademy.comwikipedia.org The atoms of the purine ring are sequentially added to the ribose-5-phosphate molecule, with contributions from amino acids such as glycine, glutamine, and aspartic acid, as well as from carbon dioxide and formyl groups. columbia.eduwikipedia.org
The salvage pathway and the de novo pathway are intricately linked and regulated. Both pathways converge on the production of IMP, which then serves as a branch point for the synthesis of adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). atamanchemicals.comcolumbia.edu The cell maintains a balance between these two pathways based on its metabolic needs. The de novo pathway's activity is tightly regulated by feedback inhibition. atamanchemicals.comwikipedia.orgprolekare.cz High intracellular concentrations of purine nucleotides, including inosinate itself, inhibit the early, rate-limiting steps of the de novo pathway. atamanchemicals.comwikipedia.org Specifically, inosinate can inhibit the enzyme glutamine-5-phosphoribosyl-1-pyrophosphate-amidotransferase, which catalyzes the first committed step in purine synthesis. atamanchemicals.comatamanchemicals.com This regulation ensures that the cell does not overproduce purine nucleotides when they are readily available from salvage pathways or when cellular energy levels are low. atamanchemicals.com
Alternative Formation Pathways
Beyond the primary de novo and salvage routes, this compound can also be generated through other metabolic reactions, most notably the modification of existing nucleotides.
This compound can be formed from adenosine monophosphate (AMP) through a process of deamination. atamanchemicals.comwikipedia.orgatamanchemicals.com This reaction is catalyzed by the enzyme AMP deaminase, which removes an amino group from the adenine (B156593) base of AMP. nih.govresearchgate.net The irreversible hydrolytic reaction converts AMP directly into this compound (IMP) and ammonia (B1221849). researchgate.net
This conversion is a part of the purine nucleotide cycle, a pathway that plays a role in cellular energy metabolism, particularly in muscle tissue. wikipedia.org The formation of IMP from AMP allows for the regeneration of intermediates in other metabolic cycles, such as the citric acid cycle. wikipedia.org
Table 2: Enzyme for AMP Deamination
| Enzyme | Substrate | Products |
|---|
Interconversion and Downstream Metabolic Pathways of Inosinic Acid
Conversion to Adenosine (B11128) Monophosphate (AMP)
The synthesis of AMP from IMP is a two-step process that ensures the balanced production of adenine (B156593) nucleotides. columbia.eduwikipedia.org This pathway is energetically driven by the hydrolysis of guanosine (B1672433) triphosphate (GTP). columbia.edulibretexts.org
Adenylosuccinate Formation from Inosinic Acid
The initial committed step in the conversion of IMP to AMP is the formation of adenylosuccinate. columbia.edunih.govwikipedia.org In this reaction, the 6-oxo group of this compound is displaced by the amino group of aspartate. columbia.edu This reaction is catalyzed by the enzyme adenylosuccinate synthetase and requires energy input from GTP hydrolysis. columbia.edunih.gov The product of this reaction is adenylosuccinate, an intermediate that carries the carbon skeleton of aspartate. columbia.eduwikipedia.org
Enzymology of AMP Synthesis
Two key enzymes are involved in the synthesis of AMP from IMP:
Adenylosuccinate Synthetase (AdSS) : This enzyme catalyzes the first reaction, the GTP-dependent condensation of IMP and aspartate to form adenylosuccinate. columbia.eduproteopedia.orgdrugbank.com The activity of AdSS is a critical regulatory point; it is subject to feedback inhibition by AMP, the final product of this branch of the pathway. columbia.edulibretexts.orgvaia.com
Adenylosuccinate Lyase (ASL) : This enzyme, also known as adenylosuccinase, catalyzes the second step. columbia.eduwikipedia.org It cleaves fumarate (B1241708) from adenylosuccinate, leaving AMP as the final product. wikipedia.orgnih.gov This reaction is a non-hydrolytic elimination. columbia.edu Notably, adenylosuccinate lyase is an enzyme that participates in two non-sequential steps of de novo purine (B94841) synthesis. wikipedia.orgnih.govebi.ac.uk
Conversion to Guanosine Monophosphate (GMP)
The pathway for converting this compound to guanosine monophosphate is also a two-step process, diverging from IMP at a common branch point with AMP synthesis. wikipedia.orgdroracle.ai This pathway requires energy from the hydrolysis of adenosine triphosphate (ATP). wikipedia.org
Oxidation to Xanthosine (B1684192) Monophosphate (XMP)
The first step in the synthesis of GMP from IMP is the oxidation of IMP at the C-2 position of the purine ring. columbia.edu This reaction is catalyzed by IMP dehydrogenase (IMPDH) and utilizes NAD+ as the oxidant, producing xanthosine monophosphate (XMP), NADH, and H+. columbia.edu This is the rate-limiting step in the de novo synthesis of guanine (B1146940) nucleotides. drugbank.com
Enzymology of XMP and GMP Synthesis
The synthesis of GMP from XMP is completed by the action of a second enzyme:
IMP Dehydrogenase (IMPDH) : This enzyme catalyzes the NAD+-dependent oxidation of IMP to XMP. columbia.edudrugbank.comwikipedia.org Its activity is competitively inhibited by the final product, GMP, which helps to regulate the flow of metabolites toward guanine nucleotide synthesis. columbia.edu
GMP Synthetase : This enzyme catalyzes the final step, the amination of XMP to form GMP. columbia.eduwikipedia.org The reaction uses the amide nitrogen from glutamine and is driven by the hydrolysis of ATP to AMP and pyrophosphate (PPi). columbia.eduwikipedia.orgproteopedia.orgatlasgeneticsoncology.org
The Purine Nucleotide Cycle
The purine nucleotide cycle is a metabolic pathway that involves the interconversion of AMP and IMP. atamanchemicals.comwikipedia.orgwikipedia.org This cycle plays a significant role in cellular energy metabolism, particularly in skeletal muscle. columbia.edu It consists of three enzyme-catalyzed reactions. wikipedia.orgvaia.com
The cycle begins with the deamination of AMP to IMP, a reaction catalyzed by AMP deaminase, which releases ammonia (B1221849). atamanchemicals.comwikipedia.orgknowde.com IMP is then converted back to AMP through the two-step process described in the AMP synthesis pathway, involving adenylosuccinate synthetase and adenylosuccinate lyase. nih.gov This regeneration of AMP from IMP consumes aspartate and produces fumarate. wikipedia.orgnih.gov
The net effect of the purine nucleotide cycle is the conversion of aspartate to fumarate and ammonia. columbia.edu The fumarate produced can replenish the intermediates of the citric acid cycle, linking purine metabolism with cellular respiration. columbia.edunih.gov This cycle helps to regulate the levels of adenine nucleotides and can be used to generate ammonia from amino acids. wikipedia.orgvaia.com
Interconversion Dynamics between AMP and this compound
This compound, or inosine (B1671953) monophosphate (IMP), is a central intermediate in purine nucleotide metabolism. nih.govcymitquimica.com It serves as the branch-point precursor for the synthesis of both adenosine monophosphate (AMP) and guanosine monophosphate (GMP). columbia.edufiveable.me The interconversion between IMP and AMP is a dynamic and cyclical process known as the purine nucleotide cycle. atamanchemicals.comwikipedia.orgwikipedia.org This cycle consists of three enzymatic reactions that regulate the levels of adenine nucleotides. wikipedia.org
The conversion of AMP to IMP is a direct, one-step reaction. It is catalyzed by the enzyme AMP deaminase, which removes an amino group from AMP, releasing ammonia and forming IMP. atamanchemicals.comwikipedia.orgwikipedia.org
The reverse conversion, from IMP back to AMP, is a two-step pathway:
Formation of Adenylosuccinate: The first step involves the enzyme adenylosuccinate synthetase, which catalyzes the condensation of IMP with the amino acid aspartate. columbia.eduvaia.comslideplayer.com This reaction is dependent on energy provided by the hydrolysis of guanosine triphosphate (GTP). columbia.eduslideplayer.comresearchgate.net
Formation of AMP: The second step is catalyzed by adenylosuccinate lyase. This enzyme cleaves the intermediate, adenylosuccinate, to release AMP and fumarate. columbia.eduvaia.comslideplayer.com
This cyclical pathway allows for the deamination of AMP to IMP and the subsequent resynthesis of AMP from IMP, playing a crucial role in cellular metabolism. wikipedia.orgwikipedia.org The requirement of GTP for AMP synthesis, while ATP is needed for GMP synthesis from IMP, represents an important mechanism for regulating the balance between adenine and guanine nucleotide pools. columbia.eduwikipedia.org
Table 1: Key Enzymes in the Interconversion of this compound and AMP
| Reaction | Enzyme | Substrate(s) | Product(s) | Energy Source |
|---|---|---|---|---|
| AMP to IMP | AMP deaminase | AMP | IMP, Ammonia (NH₃) | None |
| IMP to Adenylosuccinate | Adenylosuccinate synthetase | IMP, Aspartate | Adenylosuccinate | GTP |
| Adenylosuccinate to AMP | Adenylosuccinate lyase | Adenylosuccinate | AMP, Fumarate | None |
Role in Cellular Energy Homeostasis
The purine nucleotide cycle, involving the interconversion of IMP and AMP, is vital for maintaining cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands, such as skeletal muscle. mdpi.comnih.gov During periods of intense activity, the rate of ATP hydrolysis to ADP can exceed the capacity of the cell to rephosphorylate ADP back to ATP. nih.gov
Under these conditions of high energy demand, the enzyme myokinase (adenylate kinase) acts to rebalance (B12800153) the adenine nucleotide pool by catalyzing the reaction: 2 ADP ⇌ ATP + AMP. nih.govwikipedia.org While this reaction regenerates some ATP, it leads to an accumulation of AMP. nih.gov A significant increase in the concentration of AMP and the corresponding decrease in the ATP/ADP ratio can signal a critical drop in the cell's energy state, potentially impairing cellular functions like ion transport and muscle contraction. nih.gov
The conversion of AMP to IMP by AMP deaminase serves as a crucial mechanism to protect the cell's energetic stability. nih.govscispace.com By removing the accumulating AMP, the reaction helps to maintain a more favorable ATP/ADP ratio and preserves the free energy of ATP hydrolysis. nih.gov This deamination effectively sequesters the adenine nucleotide in the form of IMP, preventing a catastrophic decline in the cellular energy state and ensuring the myocyte's viability under strenuous conditions. mdpi.comnih.gov Following the period of high energy demand, IMP is rapidly converted back to AMP, restoring the muscle's adenine nucleotide pool to its resting levels. nih.gov
Contribution to Intermediary Metabolism
The metabolic pathway that converts IMP to AMP provides a direct link between purine nucleotide metabolism and central intermediary metabolism, specifically the Krebs cycle (also known as the citric acid cycle). This connection is established through the production of fumarate. wikipedia.org
In the second step of the conversion of IMP to AMP, the enzyme adenylosuccinate lyase cleaves adenylosuccinate, yielding AMP and fumarate. vaia.comslideplayer.com Fumarate is a key intermediate in the Krebs cycle. By entering the mitochondrial Krebs cycle, this newly generated fumarate can be converted to malate (B86768) and then to oxaloacetate, contributing to the pool of cycle intermediates. This process is anaplerotic, meaning it replenishes the intermediates of the cycle. The subsequent oxidation of these intermediates in the Krebs cycle leads to the production of NADH, which is then used by the electron transport chain to generate ATP via oxidative phosphorylation. wikipedia.org
Therefore, the purine nucleotide cycle not only functions to regulate nucleotide levels and energy charge but also serves to supplement the Krebs cycle, enhancing the cell's capacity for aerobic energy production. wikipedia.org This is particularly important in skeletal muscle during exercise, where the cycle can help provide intermediates to support the increased metabolic flux through the Krebs cycle. wikipedia.org
Catabolism and Degradation of Inosinic Acid
Hydrolysis to Inosine (B1671953)
The initial step in the degradation of inosinic acid is its conversion to inosine. hmdb.cawikipedia.org
Enzymatic Dephosphorylation
The hydrolysis of this compound to inosine is primarily an enzymatic dephosphorylation reaction. This process involves the removal of the phosphate (B84403) group from the ribose moiety of this compound. acs.orgnih.gov
A class of enzymes known as 5'-nucleotidases (EC 3.1.3.5) are responsible for this catalytic step. mdpi.comrsc.orghmdb.ca These enzymes hydrolyze the bond between the phosphate group and the ribose sugar, yielding inosine and an inorganic phosphate molecule. rsc.org Studies have shown that both specific 5'-nucleotidases and non-specific phosphatases can catalyze this reaction. nih.govtandfonline.com For example, cytosolic purine (B94841) 5'-nucleotidase facilitates the conversion of this compound to inosine. hmdb.ca
Further Degradation of Inosine
Once formed, inosine is further metabolized through a series of enzymatic reactions, ultimately leading to the production of uric acid. mdpi.com
Conversion to Hypoxanthine (B114508)
Inosine is converted to hypoxanthine through the action of the enzyme purine nucleoside phosphorylase (PNP) (EC 2.4.2.1). ebi.ac.uknih.gov This enzyme catalyzes the phosphorolytic cleavage of the N-ribosidic bond in inosine, which connects the hypoxanthine base to the ribose sugar. nih.gov The reaction yields hypoxanthine and ribose-1-phosphate (B8699412). ebi.ac.ukuniprot.org Research in cultured cardiomyocytes has demonstrated that the incorporation of inosine into nucleotides primarily occurs after its degradation to hypoxanthine. nih.gov
Oxidation to Xanthine (B1682287) and Uric Acid
Hypoxanthine is subsequently oxidized in a two-step process catalyzed by the enzyme xanthine oxidase (EC 1.17.3.2), a form of xanthine oxidoreductase. wikipedia.orgnih.gov
Hypoxanthine + H₂O + O₂ ⇌ Xanthine + H₂O₂ wikipedia.org
Xanthine + H₂O + O₂ ⇌ Uric acid + H₂O₂ wikipedia.org
Enzymatic Hydrolysis of Inosine Triphosphate to this compound
In addition to its role in the degradation pathway, this compound can also be formed from the hydrolysis of inosine triphosphate (ITP). drugfuture.comgoogle.com This reaction is catalyzed by inosine triphosphate pyrophosphatases (ITPases) (EC 3.6.1.19), which are considered "house-cleaning" enzymes. csic.esplos.org
ITPases hydrolyze ITP, as well as other non-canonical purine nucleotides like deoxyinosine triphosphate (dITP) and xanthosine (B1684192) triphosphate (XTP), into their corresponding monophosphate forms and pyrophosphate. csic.esresearchgate.netwikipedia.orgnih.gov This action prevents the incorporation of potentially harmful or altered nucleotides into DNA and RNA, thereby maintaining genomic stability. plos.orgresearchgate.net For instance, the enzyme deoxyribonucleoside triphosphate pyrophosphohydrolase in Saccharomyces cerevisiae hydrolyzes ITP to release pyrophosphate and IMP. wikipedia.orgatamanchemicals.com
Regulation of Inosinic Acid Metabolism
General Principles of Purine (B94841) Biosynthesis Regulation
The de novo synthesis of purine nucleotides is a complex, 11-step pathway that begins with ribose-5-phosphate (B1218738) and culminates in the formation of IMP. news-medical.netslideshare.net From IMP, two separate branches lead to the synthesis of adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). wikipedia.orgbasicmedicalkey.com Given the energetic cost of this pathway, cells have evolved sophisticated regulatory circuits to ensure that the production of purine nucleotides is precisely matched to physiological demand for processes like nucleic acid synthesis and energy metabolism. news-medical.netontosight.ai
A primary mechanism for regulating purine biosynthesis is feedback inhibition, where the final products of the pathway inhibit the activity of enzymes at earlier stages. ontosight.aivaia.com The purine nucleotides AMP, GMP, and IMP, as well as their diphosphate (B83284) and triphosphate forms (ADP, GDP, ATP, GTP), act as negative effectors. nih.govcolumbia.eduwikipedia.org This ensures that when purine levels are high, the pathway is downregulated to prevent surplus accumulation. vaia.com
The first two enzymes of the pathway are major sites of this feedback regulation. basicmedicalkey.com Ribose-5-phosphate pyrophosphokinase is inhibited by ADP and GDP. nih.govcolumbia.edu The second enzyme, amidophosphoribosyltransferase, which catalyzes the committed step, is strongly inhibited by AMP, GMP, and IMP. nih.govwikipedia.orgatamanchemicals.com Furthermore, the enzymes at the branch point leading from IMP are also subject to feedback control; adenylosuccinate synthetase (the first step to AMP) is inhibited by AMP, and IMP dehydrogenase (the first step to GMP) is inhibited by GMP. basicmedicalkey.comcolumbia.edu
The feedback inhibition described above is mediated through allosteric control, where inhibitor molecules bind to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic activity. ontosight.aiwikipedia.org Amidophosphoribosyltransferase is a classic example of a complex allosteric enzyme. wikipedia.org It possesses two distinct allosteric feedback inhibition sites: one for adenine (B156593) nucleotides (AMP, ADP, ATP) and another for guanine (B1146940) nucleotides (GMP, GDP, GTP). columbia.edu
A key feature of this regulation is synergism, where the combined inhibitory effect of two nucleotides is greater than the sum of their individual effects. nih.gov For instance, the simultaneous binding of an adenine nucleotide and a guanine nucleotide, such as ADP and GMP, results in potent synergistic inhibition of amidophosphoribosyltransferase. wikipedia.orgnih.gov This allows for fine-tuned control, ensuring that the synthesis of IMP is responsive to the levels of both branches of the pathway. nih.gov Conversely, the enzyme is allosterically activated by its substrate, phosphoribosyl pyrophosphate (PRPP), in a "feed-forward" mechanism. columbia.eduwikipedia.org
In addition to controlling enzyme activity, cells regulate the amount of enzyme present by controlling the transcription of the genes that encode them. ontosight.ai In many bacteria, such as Bacillus subtilis and E. coli, the genes for purine biosynthesis are organized into the pur operon. microbiologyresearch.orgresearchgate.net The expression of this operon is controlled by a transcriptional repressor protein called PurR. researchgate.netuniprot.org
In the presence of high intracellular concentrations of purines (the corepressors, specifically hypoxanthine (B114508) or guanine), the PurR protein binds to specific DNA sequences, known as PurBoxes, located in the control region of the pur operon. researchgate.netuniprot.org This binding blocks transcription of the biosynthetic genes. uniprot.org Conversely, when purine levels are low, the effector molecule PRPP binds to PurR, causing a conformational change that reduces PurR's affinity for DNA. uniprot.org This leads to the dissociation of the repressor from the operon, allowing the transcription of the purine biosynthesis enzymes to proceed. uniprot.org
Allosteric Control Mechanisms
Regulation at Key Branch Points
Beyond the general regulation of the entire pathway, stringent control is exerted at critical entry and branch points to direct metabolic flux appropriately. The synthesis of the key precursor PRPP and the subsequent committed step catalyzed by amidophosphoribosyltransferase are the most crucial of these regulatory nodes. news-medical.netnih.gov
The enzyme's activity is subject to allosteric regulation. It is activated by inorganic phosphate (B84403) (Pi) and requires magnesium ions (Mg²⁺) as a cofactor. orpha.netresearchgate.net Crucially, PRPP synthetase is subject to feedback inhibition by purine ribonucleotides, particularly adenosine diphosphate (ADP) and guanosine diphosphate (GDP). basicmedicalkey.comnih.govcolumbia.edu This regulation ensures that the production of this central precursor is throttled when downstream purine nucleotide pools are sufficient. vaia.com Genetic mutations that cause PRPP synthetase superactivity lead to a loss of this allosteric control, resulting in the overproduction of PRPP and consequently, purines and uric acid. orpha.netencyclopedia.pub
The reaction catalyzed by amidophosphoribosyltransferase (also known as glutamine-PRPP amidotransferase) is the first committed and rate-limiting step in de novo purine biosynthesis. news-medical.netwikipedia.orgebi.ac.uk This enzyme catalyzes the conversion of PRPP to 5-phosphoribosylamine. wikipedia.org As the committed step, it is the most significant point of regulation for the entire pathway. wikipedia.org
The enzyme is regulated by a balance of feed-forward activation and feedback inhibition. wikipedia.orguniprot.org Its substrate, PRPP, acts as a potent feed-forward activator, signaling the availability of the precursor to initiate the pathway. columbia.eduwikipedia.org Conversely, the enzyme is allosterically inhibited by the downstream end-products of the pathway. uniprot.org As previously mentioned, it has distinct inhibitory sites for adenine nucleotides (AMP, ADP) and guanine nucleotides (GMP, GDP), with IMP also contributing to inhibition. columbia.eduwikipedia.orgfrontiersin.org This dual regulation allows the cell to independently sense the levels of both adenine and guanine nucleotides and adjust the flow through the common pathway accordingly, often through synergistic inhibition. wikipedia.orgnih.gov
Interactive Data Table: Key Regulatory Enzymes in Inosinic Acid Synthesis
| Enzyme | Activator(s) | Inhibitor(s) | Type of Regulation |
| PRPP Synthetase | Inorganic Phosphate (Pi) | ADP, GDP | Allosteric Feedback Inhibition |
| Amidophosphoribosyltransferase | PRPP | AMP, GMP, IMP, ADP, GDP | Allosteric Feedback Inhibition & Feed-Forward Activation |
| IMP Dehydrogenase | --- | GMP | Feedback Inhibition |
| Adenylosuccinate Synthetase | --- | AMP | Feedback Inhibition |
Differential Control of AMP and GMP Synthesis from this compound
This compound, or inosine (B1671953) monophosphate (IMP), stands at a crucial metabolic crossroads, serving as the common precursor for the synthesis of both adenosine monophosphate (AMP) and guanosine monophosphate (GMP). wikipedia.orgcolumbia.edu The cell employs distinct and reciprocally regulated pathways to ensure the balanced production of these two essential purine nucleotides.
The conversion of IMP to AMP is a two-step process that requires energy in the form of guanosine triphosphate (GTP). wikipedia.orgcolumbia.edu Conversely, the synthesis of GMP from IMP is an oxidative pathway that necessitates the input of energy from adenosine triphosphate (ATP). wikipedia.orgatamanchemicals.com This reciprocal use of ATP for GMP synthesis and GTP for AMP synthesis provides a crucial layer of cross-regulation, helping to maintain the balance between adenine and guanine nucleotide pools.
Furthermore, each branch is subject to feedback inhibition by its own end product. AMP acts as a competitive inhibitor of adenylosuccinate synthetase, the first enzyme in the pathway from IMP to AMP. columbia.edudavuniversity.org Similarly, GMP competitively inhibits IMP dehydrogenase (IMPDH), the rate-limiting enzyme in its own synthesis from IMP. davuniversity.org This feedback control ensures that the synthesis of AMP and GMP is curtailed when their respective levels are sufficient for the cell's needs. davuniversity.org
Specific Regulatory Mechanisms
The regulation of the guanine nucleotide synthesis pathway is particularly complex, focusing on the control of its first and rate-limiting enzyme.
Inosine-5′-Monophosphate Dehydrogenase (IMPDH) Regulation
Inosine-5'-monophosphate dehydrogenase (IMPDH) catalyzes the NAD+-dependent oxidation of IMP to xanthosine (B1684192) monophosphate (XMP), which is the first committed step in the de novo synthesis of guanine nucleotides. uniprot.orgwikipedia.org As the rate-limiting enzyme, IMPDH is a central point of regulation for the entire pathway and is controlled by multiple mechanisms, including feedback inhibition, allosteric modulation, post-translational modifications, and higher-order structural assembly. elifesciences.orgbiorxiv.orgresearchgate.net
Feedback Inhibition by Guanosine Triphosphate (GTP)
The primary mechanism for controlling flux through the guanine nucleotide pathway is feedback inhibition by its ultimate end product, Guanosine Triphosphate (GTP). mdpi.com High concentrations of GTP directly inhibit the catalytic activity of IMPDH. mdpi.comresearchgate.net This negative feedback loop is a fundamental homeostatic mechanism, ensuring that the production of guanine nucleotides is attenuated when the cellular pool is replete, thus preventing wasteful overproduction. mdpi.com The inhibitory effect of GTP can be observed in both free and filamentous forms of the enzyme. mdpi.comresearchgate.net
Allosteric Modulation by Effectors
IMPDH activity is further fine-tuned by allosteric regulation, where effector molecules bind to regulatory sites on the enzyme distinct from the active site, inducing conformational changes that modulate its function. elifesciences.org The enzyme possesses regulatory Bateman domains that can bind both adenine and guanine nucleotides. biorxiv.orgpasteur.fr
| Allosteric Effector | Binding Site | Effect on IMPDH | Consequence |
| ATP (Adenosine Triphosphate) | Bateman Domains (Sites 1 & 2) | Promotes an extended, active conformation. elifesciences.orgbiorxiv.org | Increases catalytic activity; promotes filament assembly. biorxiv.orgbiologists.com |
| GTP (Guanosine Triphosphate) | Bateman Domains (Sites 2 & 3) | Promotes a compressed, inactive conformation. elifesciences.orgbiorxiv.org | Feedback inhibition of catalytic activity. mdpi.comresearchgate.net |
| GDP (Guanosine Diphosphate) | Bateman Domains (Sites 2 & 3) | Induces a compressed, inhibited state similar to GTP. mdpi.commolbiolcell.org | Inhibition of enzyme activity. elifesciences.orgnih.gov |
Post-translational Modifications and Their Functional Impact
Post-translational modifications (PTMs) add another layer of regulatory complexity to IMPDH function, allowing for rapid and dynamic responses to specific cellular signals. biorxiv.orgrupress.org Phosphorylation is a key PTM that has been shown to modulate IMPDH activity and regulation.
For instance, in the vertebrate retina, the IMPDH1 isoform undergoes light-dependent phosphorylation at specific residues (Threonine 159 and Serine 160) within the Bateman domain. elifesciences.orgnih.gov This modification desensitizes the enzyme to allosteric inhibition by GTP, thereby boosting GTP production to meet the high demand required for phototransduction signaling. elifesciences.orgnih.gov Another phosphorylation site, S477, is preferentially phosphorylated in the dark and acts to downregulate GTP synthesis by re-sensitizing the enzyme to GTP inhibition and modulating filament assembly. biorxiv.orgrupress.org Tyrosine phosphorylation has also been identified as a regulatory mechanism, with studies showing that SRC family kinases can directly phosphorylate IMPDH2, impacting its enzymatic activity in certain cancer cells. ashpublications.org These modifications highlight how IMPDH can be finely tuned to meet the specific metabolic demands of different tissues and physiological states. biorxiv.orgelifesciences.org
| Modification | IMPDH Isoform/Context | Site | Functional Impact |
| Phosphorylation | IMPDH1 (Retina, light-adapted) | T159/S160 | Desensitizes the enzyme to GTP/GDP feedback inhibition, boosting GTP synthesis. elifesciences.orgnih.gov |
| Phosphorylation | IMPDH1 (Retina, dark-adapted) | S477 | Re-sensitizes enzyme to GTP inhibition; modulates filament assembly to downregulate GTP synthesis. biorxiv.orgrupress.org |
| Tyrosine Phosphorylation | IMPDH2 (Mantle Cell Lymphoma) | Y233 | Phosphorylation by SRC kinases increases enzyme activity. ashpublications.org |
Macrostructural Filament Formation and Its Regulatory Role
Under specific cellular conditions, particularly when GTP demand is high, IMPDH can reversibly polymerize into micron-scale filamentous structures known as cytoophidia or rods and rings. elifesciences.orgfrontiersin.orgnih.gov This self-assembly represents a higher order of regulation that modulates enzyme activity in response to metabolic needs. elifesciences.orgfrontiersin.org
A key regulatory consequence of filament formation is that it can render the enzyme less sensitive to feedback inhibition by GTP. elifesciences.orgbiorxiv.orgbiorxiv.org By assembling into a polymer, IMPDH can maintain partial activity even in the presence of inhibitory levels of GTP, thus facilitating a sustained flux through the guanine nucleotide pathway during periods of high demand, such as cellular proliferation. elifesciences.orgbiologists.com The assembly and disassembly of these filaments are dynamic processes regulated by the same allosteric effectors that control individual enzyme activity. ATP binding promotes polymerization, while high levels of GTP can lead to the disassembly of the filaments. biorxiv.orgresearchgate.net Therefore, the formation of these macrostructures is not merely storage but an active regulatory mechanism to boost nucleotide production. biorxiv.orgresearchgate.net
AMP Deaminase Regulation
The metabolic fate of adenosine monophosphate (AMP), a critical node in cellular energy homeostasis, is partly controlled by the enzyme AMP deaminase (AMPD). This enzyme catalyzes the irreversible deamination of AMP to this compound, also known as inosine monophosphate (IMP), and ammonia (B1221849). ontosight.ainih.gov This reaction is a key entry point into the purine nucleotide cycle and plays a vital role in maintaining the cellular energy charge, particularly in tissues with high and fluctuating energy demands like skeletal muscle. jpp.krakow.pl The activity of AMPD is not constant; it is meticulously regulated by a combination of allosteric effectors and cellular conditions, ensuring that the conversion of AMP to IMP is tightly coupled to the cell's metabolic state.
The primary mechanism for controlling AMPD activity is allosteric regulation. The enzyme's sensitivity to various metabolites allows it to function as a sensor of the cell's energetic and metabolic health. jpp.krakow.pl Key allosteric regulators include adenosine triphosphate (ATP), adenosine diphosphate (ADP), guanosine triphosphate (GTP), and inorganic phosphate (Pi).
ATP and ADP : ATP is a potent allosteric activator of many AMPD isozymes. bibliotekanauki.plnih.gov In the presence of ATP, the enzyme's affinity for its substrate, AMP, increases significantly. nih.gov ADP also functions as an activator. jpp.krakow.pl This activation is crucial; when energy levels are sufficient (high ATP), the cell can afford to direct the purine pool towards IMP for storage or conversion to guanine nucleotides.
GTP and Inorganic Phosphate (Pi) : Conversely, GTP and Pi are strong inhibitors of AMPD. nih.govportlandpress.comnih.gov Their inhibitory effects are often competitive with respect to AMP. nih.gov High levels of GTP can signal that the guanine nucleotide pool is replete, providing negative feedback to halt the production of its precursor, IMP. The inhibitory action of Pi is particularly significant; during intense metabolic activity where ATP is hydrolyzed, the resulting increase in Pi can help to restrain AMPD activity. jpp.krakow.pl In intact platelets, intracellular phosphate levels have been identified as the main regulator of AMP deaminase activity. nih.gov
The interplay between these effectors is complex and synergistic. For instance, ATP can enhance the binding of inhibitors like GTP and Pi, demonstrating a sophisticated level of control. nih.gov The cellular pH also influences AMPD activity, with many isozymes showing optimal activity at a slightly acidic pH (around 6.5), a condition often associated with high metabolic rates and lactate (B86563) production. jpp.krakow.plportlandpress.com
Mammals express three distinct AMPD isozymes (AMPD1, AMPD2, and AMPD3), which are encoded by separate genes and exhibit tissue-specific expression patterns. researchgate.net This tissue specificity is linked to differing regulatory properties, reflecting the unique metabolic demands of each tissue. For example, the isozyme predominant in skeletal muscle (AMPD1) is highly regulated to manage the rapid changes in adenylate concentrations during exercise. nasa.gov In contrast, the liver isozyme (AMPD2) and the erythrocyte isozyme (AMPD3) have distinct kinetic and regulatory characteristics suited to their physiological roles. researchgate.net Studies on rabbit red muscle, which contains two isozyme forms (A and B, corresponding to heart and white skeletal muscle types, respectively), show that ATP acts as an activator for form A but an inhibitor for form B at physiological pH, highlighting the nuanced regulation among different isozymes. portlandpress.comnih.gov
Table 1: Allosteric Regulators of AMP Deaminase
| Regulator | Effect on AMPD Activity | Cellular Condition Indicated | Consequence of Regulation |
| ATP | Activation bibliotekanauki.plnih.gov | High energy charge | Promotes conversion of AMP to IMP for guanine nucleotide synthesis or storage. |
| ADP | Activation jpp.krakow.pl | High energy demand, active myokinase | Helps manage adenylate pool during high ATP turnover. |
| GTP | Inhibition portlandpress.comnih.gov | Sufficient guanine nucleotide pool | Negative feedback to prevent overproduction of IMP, the precursor for GMP. |
| Pi | Inhibition jpp.krakow.plnih.gov | Low energy charge, high ATP hydrolysis | Prevents excessive loss of adenine nucleotides from the pool when energy is low. |
| Alanine | Inhibition nih.gov | (In rabbit skeletal muscle) | May link protein and nucleotide metabolism. nih.gov |
Dynamic Metabolon Formation (e.g., Purinosomes)
The synthesis of this compound from its basic precursors is a complex, ten-step enzymatic pathway known as de novo purine synthesis. nih.gov For decades, it was hypothesized that the enzymes of this pathway might physically associate to increase efficiency, a concept termed metabolic channeling. mit.eduwikipedia.org This hypothesis was validated with the discovery of the purinosome , a dynamic, transient, multi-enzyme complex that brings together all six enzymes of the de novo purine synthesis pathway. psu.edujst.go.jp
The formation and disassembly of purinosomes are highly regulated, dynamic processes responsive to the metabolic needs of the cell. psu.edu
Purine Availability : The primary trigger for purinosome formation is cellular purine depletion. psu.edutandfonline.com When cells are grown in purine-deficient media, the enzymes of the de novo pathway coalesce into discrete cytoplasmic clusters. plos.org Conversely, the addition of purines to the medium leads to the rapid disassembly of these structures. annualreviews.org This allows the cell to activate the energy-intensive de novo pathway only when the purine salvage pathway cannot meet cellular demand. annualreviews.org
Cell Cycle : Purinosome formation is also linked to the cell cycle. The highest number of purinosomes is observed during the G1 phase, when the cell is preparing for DNA replication and has the greatest demand for nucleotide synthesis. psu.eduresearchgate.net As cells progress into the S and G2/M phases, the number of purinosomes decreases. researchgate.net
Signaling Pathways : Cellular signaling pathways play a crucial role in regulating purinosome assembly. Kinases such as AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (B549165) (mTOR) can influence purinosome dynamics in response to cellular energy status. jst.go.jpfrontiersin.org Furthermore, G-protein-coupled receptor (GPCR) signaling has been shown to modulate purinosome formation, linking nucleotide synthesis to extracellular signals. tandfonline.comnih.gov
Subcellular Localization : Purinosomes are not randomly distributed within the cytoplasm. They have been observed to co-localize with mitochondria, which are the production sites for several substrates required for purine synthesis, such as glycine (B1666218) and formate. jst.go.jpjst.go.jp This proximity is thought to further enhance metabolic efficiency by positioning the synthetic machinery close to its substrate sources. jst.go.jp Movement and localization of purinosomes also appear to be dependent on the microtubule network. jst.go.jpnih.gov
Research has shown that the purinosome is composed of the six core enzymes of the de novo pathway that synthesize IMP. wikipedia.org More recent studies suggest a revised model where the functional purinosome is composed of at least ten enzymes, including not only the six de novo enzymes but also the enzymes that convert IMP to AMP and GMP (adenylosuccinate synthetase, IMP dehydrogenase, and GMP synthetase) and an enzyme involved in one-carbon metabolism (MTHFD1). nih.gov This expanded complex would carry out the channeled synthesis of both AMP and GMP directly from the pathway's initial substrates. nih.gov The channeling within this complex is highly efficient, leading to a significant increase in metabolite flux—estimated to be at least sevenfold higher in purine-depleted cells. nih.gov
Table 2: Components and Regulation of the Purinosome
| Category | Description | Examples / Key Factors |
| Core Enzymatic Components | The six enzymes responsible for the 10-step conversion of PRPP to IMP. wikipedia.org | PPAT, GART (trifunctional), PFAS, PAICS (bifunctional), ADSL, ATIC (bifunctional). wikipedia.org |
| Associated Proteins | Additional enzymes and proteins that interact with the core complex to enhance function. psu.edunih.gov | IMPDH, ADSS, GMPS (for conversion of IMP to GMP/AMP). nih.gov MTHFD1 (for folate cofactor supply). nih.gov |
| Inducers of Formation | Cellular states and signals that promote the assembly of purinosomes. | Purine depletion psu.edu, G1 phase of the cell cycle researchgate.net, activation of certain GPCRs nih.gov, inhibition of Casein Kinase II tandfonline.com. |
| Inducers of Disassembly | Cellular states and signals that cause the purinosome to break apart. | Purine supplementation (e.g., adding adenosine or guanosine). researchgate.net |
| Subcellular Location | Specific areas within the cell where purinosomes are preferentially located. | Cytoplasmic, often co-localized with mitochondria and associated with microtubules. jst.go.jpjst.go.jp |
Enzymology of Inosinic Acid Pathways
Enzymes of De Novo Inosinic Acid Biosynthesis
The de novo synthesis of this compound is a fundamental metabolic pathway that builds the purine (B94841) ring from simpler precursor molecules. This process involves a sequence of ten enzymatic steps, culminating in the formation of IMP.
Ribose-5-Phosphate (B1218738) Pyrophosphokinase
Ribose-5-phosphate pyrophosphokinase (EC 2.7.6.1), also known as phosphoribosyl pyrophosphate (PRPP) synthetase, catalyzes the initial and rate-limiting step in the de novo purine biosynthesis pathway. columbia.eduwikipedia.org This enzyme facilitates the transfer of a pyrophosphoryl group from ATP to ribose 5-phosphate, yielding 5-phosphoribosyl-α-pyrophosphate (PRPP). columbia.edudrugbank.com PRPP is a crucial intermediate not only for purine synthesis but also for pyrimidine (B1678525) nucleotide synthesis, the salvage pathways, and the synthesis of amino acids like histidine and tryptophan. wikipedia.org
| Enzyme Details: Ribose-5-Phosphate Pyrophosphokinase | |
| Enzyme Commission No. | 2.7.6.1 |
| Reaction | Ribose 5-phosphate + ATP → 5-Phosphoribosyl-α-pyrophosphate (PRPP) + AMP |
| Substrates | Ribose 5-phosphate, ATP |
| Product | 5-Phosphoribosyl-α-pyrophosphate (PRPP) |
| Cofactor | Magnesium (Mg²⁺) |
| Regulation | Feedback inhibition by ADP and GDP columbia.edu |
Amidophosphoribosyltransferase
Amidophosphoribosyltransferase (EC 2.4.2.14), or glutamine phosphoribosylpyrophosphate amidotransferase (GPAT), catalyzes the first committed step in the de novo synthesis of purines. wikipedia.org This enzyme directs the conversion of 5-phosphoribosyl-1-pyrophosphate (PRPP) into 5-phosphoribosyl-1-amine (PRA), utilizing the amine group from a glutamine side-chain. wikipedia.org
Structurally, amidophosphoribosyltransferase is composed of two domains: a glutaminase (B10826351) domain and a phosphoribosyltransferase domain. wikipedia.org The reaction mechanism involves two distinct parts. Initially, the glutaminase domain hydrolyzes glutamine to release ammonia (B1221849). This ammonia is then channeled through a 20 Å-long intramolecular tunnel to the phosphoribosyltransferase domain, where it reacts with PRPP to form PRA. wikipedia.orgebi.ac.uk This intricate mechanism ensures that the highly reactive ammonia is efficiently used. The enzyme is subject to feedback inhibition by purine nucleotides, which helps to control the flux through the pathway. nih.gov
| Enzyme Details: Amidophosphoribosyltransferase | |
| Enzyme Commission No. | 2.4.2.14 |
| Reaction | PRPP + Glutamine → 5-Phosphoribosyl-1-amine (PRA) + Glutamate + PPi |
| Domains | Glutaminase domain, Phosphoribosyltransferase domain wikipedia.org |
| Mechanism | Hydrolysis of glutamine and subsequent transfer of ammonia to PRPP wikipedia.org |
| Regulation | Feedback inhibition by purine nucleotides nih.govacs.org |
Glycinamide (B1583983) Ribonucleotide Synthetase
Glycinamide ribonucleotide synthetase (GAR-syn), or PurD (EC 6.3.4.13), carries out the second step in the de novo purine biosynthetic pathway. nih.govacs.org It catalyzes the ATP-dependent condensation of phosphoribosylamine (B1198786) (PRA) with glycine (B1666218) to form glycinamide ribonucleotide (GAR). nih.govrcsb.org This reaction incorporates the first three atoms of the purine ring structure. igem.org
The crystal structure of GAR-syn from Escherichia coli reveals a multi-domain protein. acs.orgrcsb.org It consists of four domains labeled N, A, B, and C. The active site is located in a cleft between the large core structure formed by the N, A, and C domains and the smaller, more mobile B domain. acs.orgrcsb.org The binding of ATP is primarily facilitated by residues within the A and B domains. rcsb.org
| Enzyme Details: Glycinamide Ribonucleotide Synthetase | |
| Enzyme Commission No. | 6.3.4.13 uniprot.org |
| Reaction | Phosphoribosylamine + Glycine + ATP → Glycinamide ribonucleotide (GAR) + ADP + Pi nih.gov |
| Substrates | Phosphoribosylamine, Glycine, ATP |
| Product | Glycinamide ribonucleotide (GAR) |
| Structure | Four-domain structure (N, A, B, and C) acs.orgrcsb.org |
Bifunctional Purine Biosynthesis Proteins
In the latter stages of de novo purine synthesis, a bifunctional enzyme known as PurH plays a critical role. ontosight.ainih.gov This enzyme, also referred to as phosphoribosylaminoimidazolecarboxamide formyltransferase/IMP cyclohydrolase, catalyzes the final two steps of the pathway. ontosight.aiontosight.ai
The first activity, phosphoribosylaminoimidazolecarboxamide formyltransferase (EC 2.1.2.3), involves the formylation of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) to generate 5-formamido-1-(5-phospho-D-ribosyl)imidazole-4-carboxamide (FAICAR). ontosight.aiebi.ac.ukuniprot.org This reaction requires a formyl group donor, typically 10-formyltetrahydrofolate. ontosight.aiuniprot.org The second activity, IMP cyclohydrolase (EC 3.5.4.10), then catalyzes the cyclization of FAICAR to produce the final product, inosine (B1671953) monophosphate (IMP). ontosight.aiebi.ac.uk The bifunctional nature of PurH provides a more efficient pathway by channeling the intermediate substrate directly from one active site to the next. ontosight.ai
| Enzyme Details: Bifunctional Purine Biosynthesis Protein (PurH) | |
| Activities | Phosphoribosylaminoimidazolecarboxamide formyltransferase (EC 2.1.2.3) ebi.ac.uk IMP cyclohydrolase (EC 3.5.4.10) ebi.ac.uk |
| Step 1 Reaction | AICAR + 10-formyltetrahydrofolate → FAICAR + Tetrahydrofolate ontosight.ai |
| Step 2 Reaction | FAICAR → Inosine monophosphate (IMP) + H₂O uniprot.org |
| Function | Catalyzes the last two steps of de novo IMP biosynthesis nih.govontosight.ai |
Enzymes of this compound Interconversion
Once synthesized, this compound serves as a branch-point intermediate for the production of other essential purine nucleotides, namely adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP).
Inosine-5′-Monophosphate Dehydrogenase (IMPDH)
Inosine-5′-monophosphate dehydrogenase (IMPDH) (EC 1.1.1.205) is a crucial enzyme that catalyzes the first committed and rate-limiting step in the de novo synthesis of guanine (B1146940) nucleotides from IMP. wikipedia.org It facilitates the NAD⁺-dependent oxidation of IMP to xanthosine (B1684192) monophosphate (XMP). wikipedia.orgpasteur.fr XMP is subsequently converted to GMP.
The mechanism of IMPDH involves two main steps: a rapid redox reaction where a hydride is transferred to NAD⁺, forming NADH and an enzyme-bound XMP intermediate, followed by a hydrolysis step that releases XMP from the enzyme. wikipedia.org A conserved cysteine residue in the active site is critical for this catalytic activity. wikipedia.org IMPDH typically exists as a tetramer, although octameric forms have also been identified. wikipedia.orgpasteur.fr The enzyme is composed of a catalytic domain and a smaller Bateman domain, which contains two cystathionine-β-synthase (CBS) modules and is involved in allosteric regulation. wikipedia.orgpasteur.fr The activity of IMPDH is upregulated in rapidly proliferating cells, making it a target for various therapeutic agents. wikipedia.orgresearchgate.netasm.org
| Enzyme Details: Inosine-5′-Monophosphate Dehydrogenase (IMPDH) | |
| Enzyme Commission No. | 1.1.1.205 wikipedia.org |
| Reaction | Inosine 5'-phosphate + NAD⁺ + H₂O → Xanthosine 5'-phosphate + NADH + H⁺ wikipedia.org |
| Function | Rate-limiting step in the de novo biosynthesis of guanine nucleotides wikipedia.orgasm.org |
| Structure | Typically a tetramer with a catalytic domain and a Bateman domain wikipedia.orgpasteur.fr |
| Regulation | Upregulated in proliferating cells wikipedia.org |
Isoforms (IMPDH1, IMPDH2) and Tissue Distribution
Adenylosuccinate Synthetase
Adenylosuccinate synthetase is the enzyme that directs IMP towards the synthesis of AMP. It catalyzes the first of two steps in this conversion, a GTP-dependent reaction where IMP and aspartic acid are converted to adenylosuccinate. scispace.comwikipedia.org
The enzyme operates as a homodimer, with each monomer containing a central beta-sheet composed of ten strands. wikipedia.org The catalytic mechanism is a two-step process. First, the enzyme facilitates the transfer of a phosphoryl group from GTP to the 6-oxygen of IMP, forming a 6-phosphoryl-IMP intermediate. researchgate.net Subsequently, the amino group of aspartate displaces the phosphoryl group to form adenylosuccinate. researchgate.netatamanchemicals.com
In vertebrates, two isozymes of adenylosuccinate synthetase exist, encoded by different genes: wikipedia.orgresearchgate.net
A "non-muscle" or acidic isozyme (ADSS2) is found at low levels in most tissues and is believed to be involved in the de novo biosynthesis of AMP. wikipedia.orgdrugbank.com
A "muscle" or basic isozyme (ADSS1) is highly abundant in skeletal and cardiac muscle and is thought to function primarily in the purine nucleotide cycle, which is important for energy metabolism in muscle tissue. atamanchemicals.comuniprot.org
The tissue distribution of these isozymes reflects their distinct metabolic roles. The non-muscle isozyme is expressed in most tissues, though it is nearly undetectable in striated muscle. wikipedia.org Conversely, the muscle isozyme shows its highest levels of expression in skeletal muscle, tongue, esophagus, and heart. atamanchemicals.com
| Feature | Non-Muscle Isozyme (ADSS2) | Muscle Isozyme (ADSS1) |
|---|---|---|
| Primary Function | De novo AMP biosynthesis wikipedia.org | Purine nucleotide cycle in muscle atamanchemicals.com |
| Tissue Distribution | Low levels in most tissues, virtually absent in striated muscle wikipedia.org | High levels in skeletal muscle, heart, tongue, esophagus atamanchemicals.com |
Adenylosuccinate Lyase
Adenylosuccinate lyase (ADSL) is a unique enzyme in purine metabolism as it catalyzes two separate, non-sequential steps in the de novo synthesis of AMP. wikipedia.orguniprot.org It is a homotetramer, with each monomer comprising three domains. researchgate.net
The enzyme catalyzes the following reactions, both of which involve the β-elimination of fumarate (B1241708): uniprot.org
The conversion of succinylaminoimidazole carboxamide ribotide (SAICAR) to aminoimidazole carboxamide ribotide (AICAR). wikipedia.org
The conversion of adenylosuccinate to AMP. wikipedia.org
The catalytic mechanism is an E1cb elimination reaction. wikipedia.org This involves the abstraction of a proton, leading to the formation of a carbanion intermediate, followed by the cleavage of the C-N bond to release fumarate. researchgate.net Recent studies suggest that a serine residue acts as the catalytic base, while a histidine residue functions as the catalytic acid. wikipedia.org
In humans, the ADSL gene can produce at least two isoforms through alternative splicing, with one isoform being significantly more abundant than the other. oup.com Both isoforms are expressed in all tissues studied, though the unspliced, more abundant form is the one demonstrated to be catalytically active. oup.com
GMP Synthetase
GMP synthetase catalyzes the final step in the conversion of IMP to GMP. wikipedia.org It facilitates the amination of XMP, which is produced from IMP by IMPDH, to form GMP. wikipedia.org The human enzyme is a homodimer. frontiersin.org
The enzyme possesses two distinct functional domains: wikipedia.orgfrontiersin.org
A glutamine amidotransferase (GATase) domain : This N-terminal domain hydrolyzes glutamine to produce ammonia. wikipedia.orgfrontiersin.org It contains a conserved Cys-His-Glu catalytic triad. researchgate.net
An ATP pyrophosphatase (ATPPase) domain : This C-terminal domain utilizes the ammonia generated by the GATase domain to convert XMP to GMP, a reaction that also requires the hydrolysis of ATP to AMP and pyrophosphate. wikipedia.orgfrontiersin.org
A key feature of its mechanism is the "channeling" of the ammonia intermediate from the GATase domain to the ATPPase domain, which prevents the release of the toxic ammonia into the cell. biorxiv.org While two variant forms of human GMP synthetase have been mentioned, detailed information on distinct isoforms and their specific tissue distribution is less defined compared to other enzymes in this pathway. atlasgeneticsoncology.org However, its expression is known to be higher in proliferating and transformed cells. atlasgeneticsoncology.org In rats, it is expressed in the testis, brain, thymus, and ovary. uniprot.org
Enzymes of this compound Catabolism
The breakdown of this compound is a critical process for maintaining nucleotide homeostasis. The primary catabolic fate of IMP is its dephosphorylation to the nucleoside inosine. This reaction is mainly carried out by cytosolic 5'-nucleotidases.
Cytosolic 5'-nucleotidase II (cN-II) is a key enzyme in this process. It preferentially hydrolyzes 6-hydroxypurine nucleotides, such as IMP and GMP, over other nucleotides like AMP. researchgate.netresearchgate.net This enzyme is widely expressed in various tissues and its activity is particularly high in the liver of some animals. researchgate.netplos.org cN-II is allosterically regulated, being activated by ATP and inhibited by inorganic phosphate (B84403). researchgate.net It is believed to play a significant role in regulating the intracellular concentration of IMP. plos.org
Another enzyme, IMP-specific 5'-nucleotidase (Isn1) , has been identified, particularly in yeast, and shows absolute specificity for IMP as its substrate. plos.orgnih.gov Homologs of this enzyme exist in other species, and like cN-II, it belongs to the haloacid dehalogenase (HAD) superfamily of enzymes. plos.orgnih.gov Isn1 is allosterically activated by ATP. nih.gov
AMP Deaminase
Adenosine monophosphate (AMP) deaminase is a crucial enzyme that catalyzes the irreversible deamination of AMP to form this compound (IMP) and ammonia. nih.govontosight.aiwikipedia.org This reaction is a key regulatory point in the purine nucleotide cycle, which plays a significant role in cellular energy metabolism, particularly in skeletal muscle. nih.govwikipedia.orguniprot.org
Function and Reaction:
The primary function of AMP deaminase is to regulate the cellular concentrations of adenine (B156593) nucleotides. ontosight.ai By converting AMP to IMP, the enzyme helps to maintain a high ATP/ADP ratio, which is essential for cellular energy homeostasis. ontosight.ai The reaction catalyzed by AMP deaminase is as follows:
AMP + H₂O → IMP + NH₄⁺ ontosight.ai
This conversion of AMP to IMP is also a significant step in the purine nucleotide cycle, which is linked to the catabolism of amino acids and their entry into carbohydrate metabolism. nih.gov
Isoforms and Tissue Distribution:
In humans, three isoforms of AMP deaminase have been identified, encoded by the genes AMPD1, AMPD2, and AMPD3. wikipedia.org AMPD1 is the predominant isoform in skeletal muscle, while AMPD2 is found in the liver and AMPD3 in erythrocytes. wikipedia.org This tissue-specific expression reflects the different metabolic demands of these tissues.
Regulation:
The activity of AMP deaminase is subject to complex regulation by various effectors. It is allosterically activated by ATP and ADP, and inhibited by inorganic phosphate (Pi) and GTP. nih.gov This regulation ensures that the deamination of AMP is tightly coupled to the energy state of the cell.
Clinical Significance:
Deficiency of the muscle-specific isoform of AMP deaminase (myoadenylate deaminase deficiency) is a common metabolic myopathy characterized by exercise-induced muscle pain and cramping. ontosight.aiwikipedia.org
Purine Nucleoside Phosphorylase
Purine nucleoside phosphorylase (PNP) is a key enzyme in the purine salvage pathway, responsible for the catabolism of purine nucleosides. wikipedia.orgnih.gov It catalyzes the reversible phosphorolysis of purine ribonucleosides and deoxyribonucleosides to the corresponding purine base and ribose-1-phosphate (B8699412) or deoxyribose-1-phosphate. novocib.comrcsb.org
Function and Reaction:
PNP plays a central role in the breakdown of purine nucleosides, allowing the cell to salvage and reuse purine bases for nucleotide synthesis. nih.govnovocib.com The enzyme catalyzes the following general reaction:
Purine nucleoside + Phosphate ⇌ Purine base + α-D-ribose-1-phosphate wikipedia.org
Specifically, PNP metabolizes inosine to hypoxanthine (B114508) and guanosine to guanine. wikipedia.org Adenosine is not a direct substrate for PNP; it is first converted to inosine by adenosine deaminase. columbia.edu
Structural and Mechanistic Features:
PNP is a homotrimeric enzyme with a molecular weight of approximately 32 kDa per subunit in humans. novocib.com The catalytic mechanism involves the binding of the purine nucleoside and inorganic phosphate to the active site, followed by the cleavage of the glycosidic bond. rcsb.org
Clinical Significance:
Deficiency of PNP in humans leads to a severe T-cell immunodeficiency, while B-cell function is generally unaffected. wikipedia.orgnih.gov This highlights the critical role of PNP in T-lymphocyte development and function. The absence of PNP activity results in the accumulation of its substrates, particularly deoxyguanosine, which is toxic to T-cells. wikipedia.org
Xanthine (B1682287) Oxidase
Xanthine oxidase (XO) is a complex molybdoflavoprotein that plays a critical role in the final steps of purine degradation. wikipedia.orgnih.gov It is a form of xanthine oxidoreductase, which can exist in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO). wikipedia.orgnih.gov
Function and Reaction:
Xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine and subsequently the oxidation of xanthine to uric acid, the final product of purine catabolism in humans. wikipedia.orgdroracle.aidroracle.ai The reactions are as follows:
Hypoxanthine + H₂O + O₂ ⇌ Xanthine + H₂O₂ wikipedia.org
Xanthine + H₂O + O₂ ⇌ Uric acid + H₂O₂ wikipedia.org
During these reactions, molecular oxygen is used as the electron acceptor, leading to the production of reactive oxygen species (ROS) such as superoxide (B77818) and hydrogen peroxide. wikipedia.orgashpublications.org
Tissue Distribution and Regulation:
Xanthine oxidase is primarily found in the liver and small intestine. droracle.aiashpublications.org Its activity can be released into the circulation under conditions of cellular stress, such as liver damage. wikipedia.org The enzyme's activity is a key target for drugs used to treat hyperuricemia and gout. droracle.ai
Clinical Significance:
The enzymatic activity of xanthine oxidase is directly linked to the production of uric acid. nih.gov Elevated levels of uric acid in the blood (hyperuricemia) can lead to the formation of urate crystals in the joints and kidneys, resulting in gout and kidney stones. droracle.aimedscape.com Inhibitors of xanthine oxidase, such as allopurinol (B61711) and febuxostat, are commonly used to reduce uric acid production in the treatment of these conditions. wikipedia.orgdroracle.ai
Deoxyribonucleoside Triphosphate Pyrophosphohydrolase
Deoxyribonucleoside triphosphate pyrophosphohydrolase, also known as ITPase, is an enzyme that plays a crucial role in "house-cleaning" by hydrolyzing non-canonical purine nucleotides. uniprot.orgnih.gov The gene encoding this enzyme in humans is ITPA. genecards.orgwikipedia.org
Function and Reaction:
The primary function of ITPase is to prevent the incorporation of non-standard purine nucleotides, such as inosine triphosphate (ITP) and deoxyinosine triphosphate (dITP), into DNA and RNA. uniprot.orgnih.gov It catalyzes the hydrolysis of these triphosphates to their corresponding monophosphates and pyrophosphate. genecards.orgwikipedia.org For example, the hydrolysis of ITP is as follows:
ITP + H₂O → IMP + PPi wikipedia.orgatamanchemicals.com
This activity is essential for maintaining the fidelity of genetic material. uniprot.org
Substrate Specificity:
ITPase exhibits broad substrate specificity, acting on ITP, dITP, and xanthosine triphosphate (XTP). uniprot.orgwikipedia.org This allows the enzyme to effectively remove various non-canonical purine nucleotides from the cellular pool.
Clinical Significance:
Deficiency in ITPase activity, due to genetic polymorphisms in the ITPA gene, can lead to an accumulation of ITP. nih.gov While often asymptomatic, ITPase deficiency has been associated with adverse drug reactions, particularly to thiopurine drugs and ribavirin, which are metabolized to ITP analogues. nih.govwikipedia.org
Table of Enzyme Characteristics
| Enzyme | Gene (Human) | EC Number | Function | Substrates | Products |
|---|---|---|---|---|---|
| AMP Deaminase | AMPD1, AMPD2, AMPD3 | 3.5.4.6 | Regulates adenine nucleotide levels; purine nucleotide cycle. nih.govontosight.ai | Adenosine monophosphate (AMP) ontosight.ai | Inosine monophosphate (IMP), Ammonia (NH₄⁺) ontosight.ai |
| Purine Nucleoside Phosphorylase | PNP | 2.4.2.1 | Purine salvage pathway; catabolism of purine nucleosides. wikipedia.orgnih.gov | Inosine, Guanosine wikipedia.org | Hypoxanthine, Guanine, Ribose-1-phosphate wikipedia.org |
| Xanthine Oxidase | XDH | 1.17.3.2 | Final steps of purine degradation. wikipedia.orgnih.gov | Hypoxanthine, Xanthine wikipedia.org | Xanthine, Uric acid, H₂O₂ wikipedia.org |
| Deoxyribonucleoside Triphosphate Pyrophosphohydrolase (ITPase) | ITPA | 3.6.1.9 | Prevents incorporation of non-canonical purines into nucleic acids. uniprot.orgnih.gov | Inosine triphosphate (ITP), Deoxyinosine triphosphate (dITP), Xanthosine triphosphate (XTP) uniprot.orgwikipedia.org | Inosine monophosphate (IMP), Pyrophosphate (PPi) wikipedia.orgatamanchemicals.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| Adenosine monophosphate (AMP) |
| Adenosine triphosphate (ATP) |
| Allopurinol |
| Ammonia |
| Deoxyguanosine |
| Deoxyinosine triphosphate (dITP) |
| Febuxostat |
| Guanine |
| Guanosine |
| Guanosine monophosphate (GMP) |
| Hydrogen peroxide |
| Hypoxanthine |
| Inosine |
| Inosine monophosphate (IMP) |
| Inosine triphosphate (ITP) |
| This compound |
| Phosphate |
| Pyrophosphate |
| Ribavirin |
| Ribose-1-phosphate |
| Superoxide |
| Uric acid |
| Xanthine |
Physiological and Cellular Significance of Inosinic Acid
Central Role in Nucleotide Biosynthesis
Inosinic acid is the first nucleotide compound formed during the de novo synthesis pathway of purines, a complex process that builds the purine (B94841) ring from various small molecules. atamanchemicals.combritannica.comwikipedia.orgcolumbia.edu This pathway begins with 5-phosphoribosyl-1-pyrophosphate (PRPP) and, through a series of enzymatic steps, culminates in the formation of IMP. wikipedia.orgcolumbia.edu From this critical juncture, the pathway bifurcates to produce the other essential purine ribonucleotides. columbia.eduatamanchemicals.com
This compound is the direct metabolic precursor for the synthesis of adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP), the two purine nucleotides that are fundamental building blocks of ribonucleic acid (RNA). wikipedia.orgcolumbia.educymitquimica.combritannica.com The conversion of IMP is a tightly regulated process involving distinct two-step pathways.
AMP Synthesis: IMP is converted to AMP in a process that requires the input of energy in the form of guanosine triphosphate (GTP). columbia.edu The first step involves the enzyme adenylosuccinate synthetase, which adds aspartate to IMP to form adenylosuccinate. columbia.edu Subsequently, adenylosuccinate lyase removes fumarate (B1241708) from adenylosuccinate to yield AMP. wikipedia.org
GMP Synthesis: The pathway to GMP begins with the NAD+-dependent oxidation of IMP to xanthosine (B1684192) monophosphate (XMP), a reaction catalyzed by the enzyme IMP dehydrogenase (IMPDH). hmdb.cawikipedia.orgwikipedia.org Following this, GMP synthase catalyzes the amination of XMP, using glutamine as the amino group donor and energy from the hydrolysis of ATP, to produce GMP. wikipedia.orgcolumbia.edu
These ribonucleotides (AMP and GMP) are the monomers used in the transcription of genetic information from DNA to RNA. For DNA synthesis, the cell first converts these ribonucleoside diphosphates (ADP and GDP) into their deoxy-forms (dADP and dGDP) through the action of the enzyme ribonucleotide reductase. britannica.com Therefore, IMP is indispensable for the synthesis of both RNA and DNA, the carriers of genetic information in all cellular life. cymitquimica.com
Table 1: Conversion of this compound to other Purine Nucleotides
| Starting Molecule | Enzyme | Product | Energy/Cofactor |
|---|---|---|---|
| This compound (IMP) | Adenylosuccinate Synthetase | Adenylosuccinate | GTP |
| Adenylosuccinate | Adenylosuccinate Lyase | Adenosine Monophosphate (AMP) | - |
| This compound (IMP) | IMP Dehydrogenase | Xanthosine Monophosphate (XMP) | NAD+ |
The primary molecule for storing and transferring energy in cells is adenosine triphosphate (ATP). britannica.comkhanacademy.orgnih.govbyjus.com this compound is fundamental to the generation of this cellular energy currency. atamanchemicals.comvitabase.com The synthesis of ATP relies on the availability of its precursor, AMP, which is derived directly from IMP. britannica.comwikipedia.org Once synthesized, AMP is sequentially phosphorylated to adenosine diphosphate (B83284) (ADP) and then to ATP, with the breaking of the high-energy phosphate (B84403) bonds in ATP releasing substantial energy to power cellular reactions. britannica.combritannica.comnih.gov
This positions IMP at the base of the production line for the cell's main energy source. atamanchemicals.comebi.ac.uk The energy stored in ATP drives a multitude of processes, including muscle contraction, nerve impulse propagation, and chemical synthesis. britannica.comnih.gov Furthermore, guanosine triphosphate (GTP), which is derived from IMP via GMP, also serves as an energy-rich molecule in processes like protein synthesis and signal transduction. britannica.com
Precursor for Nucleic Acid (DNA and RNA) Synthesis
This compound as a Regulatory and Signaling Molecule
Beyond its structural role as a metabolic intermediate, this compound also functions as a key regulatory and signaling molecule, helping to maintain cellular homeostasis.
Purinergic signaling is a form of extracellular communication mediated by nucleotides and nucleosides such as ATP and adenosine. nih.govnih.gov This signaling pathway regulates a wide range of physiological processes, including inflammation, neurotransmission, and cell migration. nih.gov While IMP itself is an intracellular molecule, it is a critical precursor to the molecules used in these pathways. nih.gov
Intracellular IMP can be dephosphorylated by the enzyme 5'-nucleotidase to form inosine (B1671953). nih.gov Inosine can then be transported out of the cell, where it is recognized as a bioactive signaling molecule that can bind to adenosine receptors and trigger cellular responses. nih.gov Thus, the intracellular concentration of IMP directly influences the availability of precursors for the purinergic signaling cascade.
The synthesis of purines is a metabolically expensive process that must be tightly controlled to match the cell's needs. This compound plays a crucial role in this regulation through feedback inhibition. High intracellular concentrations of IMP, along with AMP and GMP, act as allosteric inhibitors of glutamine-PRPP amidotransferase, the enzyme that catalyzes the first committed step in the de novo purine synthesis pathway. wikipedia.orgatamanchemicals.comwikipedia.org This feedback loop prevents the wasteful overproduction of purine nucleotides and ensures that their synthesis is coordinated with rates of cell growth and division. atamanchemicals.com
The availability of the nucleotide pool, governed by IMP synthesis, is a rate-limiting factor for DNA and RNA synthesis, and therefore for cellular proliferation and differentiation. ontosight.aitaylorandfrancis.com The interaction of IMP analogs, such as thiothis compound, with biosynthetic enzymes highlights the critical role of IMP's structure in modulating these fundamental cellular activities. ontosight.ai
Involvement in Purinergic Signaling Pathways
Role in Specific Biological Systems
The importance of this compound and its metabolic derivatives is evident in the function of various specialized tissues and systems.
In muscle tissue, IMP is a key component of the purine nucleotide cycle. cymitquimica.comvitabase.com This cycle facilitates the regeneration of AMP from IMP, which is particularly important during periods of high energy demand, such as intense exercise. This helps maintain the cellular energy charge and supports sustained muscle function.
Research also points to a significant role for IMP and its derivatives in the immune system and gut health. Animal studies suggest dietary nucleotides, including IMP, can contribute to improved immune function. vitabase.com One study found that inosine monophosphate could modulate the inflammatory response in mice by decreasing pro-inflammatory cytokines and increasing anti-inflammatory ones. nih.gov Another research finding indicated that this compound provided protection against intestinal injury in mice, an effect attributed to its downstream metabolite, uric acid, which acts as a potent antioxidant. nih.gov
Table 2: Research Findings on this compound in Biological Systems
| Biological System | Model | Finding | Potential Mechanism | Reference |
|---|---|---|---|---|
| Intestine | Mice with indomethacin-induced enteropathy | This compound treatment conserved intestinal structure. | Increased serum uric acid, which acts as an antioxidant to remove reactive oxygen species (ROS). | nih.gov |
| Immune System | LPS-injected mice | Inosine monophosphate decreased TNF-α and increased IL-10 levels. | Augments inosine produced by ecto-5′-nucleotidase, modulating cytokine production. | nih.gov |
Muscle Tissue Metabolism and Contraction
This compound plays a significant role in the energy dynamics of skeletal muscle, particularly during intense exercise. oup.comtaylorandfrancis.com This function is centered around the purine nucleotide cycle (PNC), a metabolic pathway that helps regulate adenine (B156593) nucleotide levels. wikiwand.comwikipedia.org
During strenuous muscle contraction, ATP consumption outpaces its production, leading to an accumulation of AMP. oup.comwikiwand.com To maintain cellular energy balance, the enzyme AMP deaminase, which is highly active in skeletal muscle, converts AMP to IMP and ammonia (B1221849) (NH₄⁺). oup.comtaylorandfrancis.com This conversion prevents a detrimental drop in the adenylic acid energy charge (a measure of the cell's energy status). oup.com The produced IMP is impermeable to the cell membrane, ensuring it remains within the myocyte for recycling. oup.com
The purine nucleotide cycle consists of three key enzymatic reactions:
AMP deaminase: Converts AMP to IMP, releasing ammonia.
Adenylosuccinate synthetase: Converts IMP to adenylosuccinate, using aspartate and guanosine triphosphate (GTP).
Adenylosuccinate lyase: Cleaves adenylosuccinate to produce AMP and fumarate. wikiwand.com
The fumarate generated by the cycle enters the Krebs cycle, contributing to ATP production through oxidative phosphorylation. wikiwand.comwikipedia.org The ammonia produced is a key indicator of purine catabolism during intense exercise. oup.comtaylorandfrancis.com Following exercise, during the recovery phase, IMP can be re-synthesized back into ATP. mdpi.com The accumulation of IMP is a hallmark of a high-energy demand state in contracted skeletal muscle. mdpi.comnih.gov
Retinal Metabolism and High Purine Demands
The retina is one of the most metabolically active tissues in the body, with exceptionally high energy requirements to support vision. mdpi.comnih.gov This high metabolic rate necessitates a constant and robust supply of purine nucleotides for various functions, including DNA and RNA synthesis, energy transfer via ATP, and signal transduction through GTP and cyclic adenosine monophosphate (cAMP). mdpi.com
Due to this high demand, the retina relies heavily on an efficient purine metabolism system. mdpi.com While purines can be synthesized de novo, the retina also utilizes the purine salvage pathway, which recycles existing purine bases to generate nucleotides. mdpi.com this compound is a central intermediate in this process. The enzyme inosine monophosphate dehydrogenase (IMPDH), particularly the IMPDH1 isoform, is crucial in the retina for converting IMP into xanthylate (XMP), a precursor to guanosine monophosphate (GMP). mdpi.compdbj.orgrcsb.org This step is rate-limiting in the de novo synthesis of GTP. mdpi.com
Research has shown that light exposure significantly increases the metabolic flux through the de novo purine synthesis pathway in the retina, leading to a near-doubling of IMP levels. elifesciences.org This highlights the dynamic regulation of purine metabolism to meet the heightened GTP demand for phototransduction in light conditions. elifesciences.org Defects in purine metabolism, including mutations in the IMPDH1 gene, can lead to retinal diseases and blindness, underscoring the critical role of this compound and its metabolic pathways in maintaining retinal function. pdbj.orgrcsb.org
Involvement in Cellular Stress Responses
Cells have evolved intricate networks known as stress response pathways to cope with various insults, such as nutrient deprivation, hypoxia, oxidative stress, and the accumulation of unfolded proteins. nih.govwikipedia.orgqiagen.com The integrated stress response is a key mechanism that cells use to downregulate general protein synthesis and activate specific gene expression programs to mitigate damage and restore homeostasis. wikipedia.org
Purine metabolism is intrinsically linked to the cellular stress response. A primary indicator of metabolic stress is a drop in the cellular energy charge, marked by a decrease in the ATP/ADP ratio and a corresponding increase in AMP levels. Under such conditions, as seen in muscle during intense exercise, AMP is converted to IMP. oup.com The accumulation of IMP can therefore serve as a signal of a low-energy state.
Cellular stress, including hypoxia and nutrient deprivation, can trigger the integrated stress response. wikipedia.org For example, under hypoxic conditions, the accumulation of metabolic products of purines, including ATP, ADP, and AMP, can activate purinergic receptors that play a role in cellular adaptation. nih.gov Furthermore, the activation of stress response pathways can lead to autophagy, a process where the cell degrades damaged or unnecessary components to maintain homeostasis. wikipedia.org While direct signaling roles for this compound in these broader stress responses are still being elucidated, its position as a key metabolic intermediate places it at the crossroads of energy sensing and cellular adaptation to stress. pitt.educreative-diagnostics.com
Participation in Immunomodulation
The immune system, a complex network of cells and proteins, requires a ready supply of nucleotides to function effectively, particularly during an immune response which often involves rapid cell proliferation. primaryimmune.orgacgtfoundation.orgbetterhealth.vic.gov.au this compound is a critical branch-point metabolite for the synthesis of both adenine and guanine (B1146940) nucleotides, which are essential for the proliferation and function of immune cells like T-cells and B-cells. wikipedia.orgbiocrates.com
Recent studies have highlighted the immunomodulatory effects of inosine, a derivative of this compound. biocrates.com Inosine and its related compounds have been shown to possess anti-inflammatory and immunomodulatory properties. biocrates.commdpi.com For instance, inosine has been observed to promote T-cell-mediated tumor-killing activity, partly by providing an energy source for T-cells in the glucose-restricted tumor microenvironment. biocrates.com Synthetic derivatives of this compound, such as inosine pranobex and rintatolimod, have been developed and are used for their immunomodulatory and antiviral properties, stimulating various components of the immune system. mdpi.commycancergenome.org
The enzyme IMPDH, which catalyzes the conversion of IMP to XMP on the path to GMP synthesis, is a key target for immunosuppressive therapies. By inhibiting IMPDH, these drugs can deplete the guanine nucleotide pools necessary for the proliferation of lymphocytes, thereby dampening the immune response. This demonstrates the central role of this compound metabolism in regulating immune cell activity. mdpi.com Furthermore, this compound treatment has been shown to protect against intestinal injury through antioxidative effects mediated by its metabolism to uric acid. frontiersin.org
Pathological Implications and Disease Associated with Inosinic Acid Dysregulation
Inherited Metabolic Disorders of Purine (B94841) Metabolism
Inherited defects in the enzymes that govern purine metabolism can disrupt the delicate balance of inosinic acid and its derivatives, leading to severe pathological conditions. clinicalgate.com These disorders often manifest with a wide array of symptoms, including gout, neurological deficits, and immunodeficiency. clinicalgate.comwikipedia.org
Hyperuricemia, an excess of uric acid in the blood, is the primary metabolic precursor to gout, a form of inflammatory arthritis. hkmj.org Uric acid is the final breakdown product of purine metabolism in humans. emjreviews.comjarem.org The overproduction of uric acid is a key factor in the development of hyperuricemia and can result from abnormalities in enzymes that regulate purine synthesis, a pathway in which this compound is a key intermediate. hkmj.orgbasicmedicalkey.com
Two significant enzymatic abnormalities that lead to uric acid overproduction involve the dysregulation of this compound-related pathways:
Phosphoribosyl pyrophosphate (PRPP) synthetase superactivity: Increased activity of this enzyme leads to higher levels of PRPP, a critical substrate for the de novo synthesis of purines, ultimately increasing the production of this compound and its catabolism to uric acid. musculoskeletalkey.combasicmedicalkey.com
Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) deficiency: This enzyme is crucial for the purine salvage pathway, where it converts hypoxanthine (B114508) and guanine (B1146940) back into this compound and guanylic acid, respectively. basicmedicalkey.comoup.com A deficiency in HGPRT leads to the accumulation of its substrates, which are then shunted towards degradation, resulting in increased uric acid production. basicmedicalkey.com
The accumulation of uric acid beyond its solubility limit (around 6.8 mg/dL) can lead to the formation of monosodium urate crystals in joints and other tissues, triggering the painful inflammatory response characteristic of a gout attack. hkmj.orgjarem.org
Table 1: Key Factors in Gout and Hyperuricemia
| Factor | Description | Role of this compound Pathway |
|---|---|---|
| Hyperuricemia | Elevated serum uric acid levels (>6.8 mg/dL). emjreviews.com | Uric acid is the end-product of purine degradation, a pathway involving this compound. emjreviews.comjarem.org |
| Uric Acid Overproduction | A primary cause of hyperuricemia, resulting from increased purine synthesis or breakdown. basicmedicalkey.commedscape.com | Accelerated de novo synthesis or impaired salvage pathways increase the flux through this compound to uric acid. basicmedicalkey.com |
| Enzyme Defects | Superactivity of PRPP synthetase or deficiency of HGPRT. basicmedicalkey.com | Both conditions alter the metabolic fate of purine precursors, leading to increased formation and subsequent catabolism of this compound. basicmedicalkey.com |
Lesch-Nyhan syndrome is a rare, X-linked recessive disorder caused by a severe deficiency of the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT). oup.comcambridge.org The HPRT enzyme plays a vital role in the purine salvage pathway, where it catalyzes the conversion of hypoxanthine to this compound (IMP) and guanine to guanylic acid (GMP). oup.comcambridge.org
The near-complete absence of HPRT activity has two major consequences:
The salvage of purine bases is blocked, leading to their degradation into uric acid. mhmedical.com
The decreased consumption of phosphoribosyl pyrophosphate (PRPP) in the salvage pathway, coupled with reduced levels of IMP and GMP which normally act as feedback inhibitors, leads to an acceleration of de novo purine synthesis. medscape.compnas.org
This metabolic disruption results in a massive overproduction of uric acid, which can be 20 times the normal rate. cambridge.org Clinically, this manifests as severe hyperuricemia, leading to gouty arthritis, kidney stones, and tophaceous deposits. oup.com Beyond the effects of hyperuricemia, patients with Lesch-Nyhan syndrome suffer from debilitating neurological symptoms, including choreoathetosis, spasticity, and a hallmark compulsive self-mutilating behavior. oup.commhmedical.com While the precise link between the HPRT defect and the neurological dysfunction is not fully understood, it is thought to be related to abnormalities in brain neurotransmitters, particularly decreased dopaminergic activity. mhmedical.com
Table 2: Pathogenesis of Lesch-Nyhan Syndrome
| Feature | Description | Biochemical Consequence |
|---|---|---|
| Genetic Defect | Mutation in the HPRT1 gene on the X chromosome. oup.com | Leads to a virtual absence of HPRT enzyme activity. oup.comcambridge.org |
| Enzymatic Role | HPRT converts hypoxanthine to this compound and guanine to guanylic acid. cambridge.org | Deficiency blocks the purine salvage pathway. mhmedical.com |
| Metabolic Impact | Accelerated de novo purine synthesis and increased degradation of purine bases. cambridge.orgpnas.org | Massive overproduction and excretion of uric acid. oup.comcambridge.org |
| Clinical Manifestations | Hyperuricemia, gout, kidney stones, and severe neurobehavioral symptoms. oup.com | Neurological features are linked to abnormal brain neurotransmitter function. mhmedical.com |
Phosphoribosylpyrophosphate (PRPP) synthetase superactivity is a rare, X-linked inherited disorder characterized by an overactive PRPP synthetase enzyme. musculoskeletalkey.commedlineplus.gov This enzyme catalyzes the synthesis of PRPP, a molecule that is a key substrate in the de novo synthesis of purine nucleotides. musculoskeletalkey.com In this pathway, PRPP is the scaffold upon which the purine ring is built, culminating in the formation of this compound (IMP). musculoskeletalkey.com
The superactivity of PRPP synthetase results in an increased intracellular concentration of PRPP. clinicalgate.combasicmedicalkey.com Because the first enzyme of the de novo pathway is not normally saturated with PRPP, its increased availability drives an accelerated rate of purine synthesis, leading to the overproduction of this compound and, subsequently, uric acid. musculoskeletalkey.comclinicalgate.com This condition is one of the few known inherited disorders caused by an enhancement of an enzyme's activity. clinicalgate.com
Clinically, patients with PRPP synthetase superactivity present with juvenile-onset gout and a high incidence of uric acid kidney stones due to severe hyperuricemia. musculoskeletalkey.commedscape.com In its more severe form, the disorder is also associated with neurological manifestations. musculoskeletalkey.com
Purine-nucleoside phosphorylase (PNP) deficiency is a rare autosomal recessive disorder of purine metabolism that results in severe immunodeficiency. wikipedia.orgturkarchpediatr.org The PNP enzyme is a key component of the purine degradation pathway, where it catalyzes the conversion of inosine (B1671953) to hypoxanthine and guanosine (B1672433) to guanine. wikipedia.org Inosine is formed from the dephosphorylation of this compound. atamanchemicals.comnp-mrd.org
A deficiency in PNP leads to the accumulation of its substrates, particularly inosine, guanosine, and their deoxy- forms (deoxyinosine and deoxyguanosine). turkarchpediatr.orgnih.gov The buildup of deoxyguanosine is converted into deoxyguanosine triphosphate (dGTP), which is highly toxic to T-lymphocytes, leading to a profound T-cell deficiency. wikipedia.orgturkarchpediatr.org B-cell function is generally less affected. wikipedia.org
Unlike disorders that cause uric acid overproduction, PNP deficiency is characterized by low levels of serum uric acid (hypouricemia) because the block in the pathway prevents the formation of the uric acid precursors hypoxanthine and xanthine (B1682287). wikipedia.orgturkarchpediatr.org Clinical features include recurrent infections, autoimmune phenomena, and neurological symptoms such as developmental delay and hypotonia. wikipedia.orgturkarchpediatr.org
Phosphoribosylpyrophosphate Synthetase Superactivity
This compound Pathways in Oncogenesis and Cancer Therapy
The de novo synthesis of purines is critical for rapidly proliferating cells, including cancer cells, which require a constant supply of nucleotides for DNA and RNA synthesis. frontiersin.orgmdpi.com The pathway leading to and branching from this compound is a key area of metabolic activity that is often upregulated in malignancies. wikipedia.orgmdpi.com
Inosine-5′-monophosphate dehydrogenase (IMPDH) is the rate-limiting enzyme in the de novo synthesis of guanine nucleotides. wikipedia.orguniprot.org It catalyzes the NAD+-dependent oxidation of this compound (IMP) to xanthosine (B1684192) 5′-monophosphate (XMP), which is the first committed step toward the synthesis of guanosine triphosphate (GTP). wikipedia.org
IMPDH activity is significantly elevated in many types of cancer cells and proliferating tissues. mdpi.comwikipedia.org Humans express two isoforms, IMPDH1 and IMPDH2. wikipedia.org While IMPDH1 is expressed at low levels in most tissues, IMPDH2 is often upregulated in neoplastic cells and is associated with malignant transformation and cell proliferation. mdpi.comwikipedia.org This upregulation provides the necessary guanine nucleotides for the high rates of DNA and RNA synthesis required by cancer cells. mdpi.com
The critical role of IMPDH in supporting cell proliferation has made it an attractive target for cancer chemotherapy. wikipedia.orgnih.gov Inhibitors of IMPDH, such as mycophenolic acid (MPA), block the production of guanine nucleotides, thereby depleting the intracellular pool and arresting the growth of cancer cells. wikipedia.orgmdpi.com This strategy is particularly effective against hematological malignancies like leukemia, where IMPDH activity is markedly higher compared to normal leukocytes. mdpi.com
Table 3: Role of IMPDH in Oncogenesis
| Feature | Description | Implication for Cancer |
|---|---|---|
| Enzyme Function | Catalyzes the rate-limiting step in de novo guanine nucleotide synthesis from this compound (IMP). wikipedia.org | Essential for providing building blocks for DNA and RNA in rapidly dividing cells. mdpi.com |
| Upregulation | IMPDH2 isoform expression is elevated in many tumor types and proliferating cells. mdpi.comwikipedia.org | Supports the high metabolic demand of cancer cells for nucleic acid synthesis. mdpi.com |
| Therapeutic Target | Inhibition of IMPDH depletes guanine nucleotides. wikipedia.orgmdpi.com | Leads to immunosuppression and has anti-tumor activity, making it a target for chemotherapy. wikipedia.orgnih.gov |
IMPDH as a Therapeutic Target in Antitumor Strategies
The heightened reliance of cancer cells on the de novo purine synthesis pathway makes IMPDH a compelling target for antitumor therapies. plos.orgtandfonline.com Many types of cancer cells exhibit elevated cellular concentrations of GTP and increased expression and activity of IMPDH, particularly the IMPDH2 isoform. nih.goviiarjournals.org This upregulation is not merely a consequence of rapid cell division but appears to be a direct contributor to malignant transformation and proliferation. nih.govplos.org The dependence of these tumors on IMPDH for a steady supply of guanine nucleotides needed for DNA and RNA synthesis presents a therapeutic window. plos.orgsci-hub.se
Inhibiting IMPDH depletes the guanine nucleotide pool, which can halt cell proliferation and, in some cases, induce apoptosis (programmed cell death). patsnap.comtandfonline.com This strategy is particularly effective against hematological malignancies like leukemia, where IMPDH activity is markedly higher compared to normal white blood cells. nih.gov Furthermore, research has identified IMPDH2 as a key regulator of cell growth and differentiation, and its overexpression has been linked to chemoresistance in cancers like osteosarcoma. plos.orgplos.org Therefore, targeting IMPDH not only has the potential to directly kill cancer cells but may also resensitize them to other cytotoxic drugs. plos.org
Recent studies have also established IMPDH as a viable therapeutic target in tumors with uncontrolled activation of the mTORC1 signaling pathway, such as in the genetic tumor syndrome tuberous sclerosis complex (TSC) and glioblastoma. nih.govneurology.org The oncogene c-Myc, which drives ribosome biogenesis and nucleotide synthesis, has also been shown to correlate with IMPDH dependence in certain cancers like small-cell lung cancer. nih.gov These findings underscore the potential of IMPDH inhibitors as a targeted therapy for a variety of cancers driven by specific molecular pathways. nih.govnih.gov
Development and Efficacy of IMPDH Inhibitors in Cancer Treatment
The exploration of IMPDH inhibitors as anticancer agents has a long history, with several compounds developed and tested over the decades. nih.gov These inhibitors generally work by impeding the production of guanine nucleotides, thereby disrupting DNA and RNA synthesis, which is particularly detrimental to rapidly dividing cancer cells. patsnap.comtandfonline.com
One of the earliest and most studied IMPDH inhibitors is Mycophenolic Acid (MPA) and its prodrug, Mycophenolate Mofetil (MMF) . nih.govresearchgate.net MPA is a potent, reversible, and noncompetitive inhibitor of IMPDH. researchgate.net Its antitumor activity has been known since the 1960s, showing efficacy in suppressing the proliferation of various cancer cell lines, including leukemia, lymphoma, and pancreatic cancer. nih.gov MMF has been evaluated in preclinical studies and has shown anti-cell proliferation effects in cancer cell lines and xenograft models. neurology.org
Tiazofurin , a C-nucleoside, was the first IMPDH inhibitor to be clinically used in cancer treatment. nih.govtandfonline.com It is metabolized in the body to an active form that inhibits IMPDH. tandfonline.com Tiazofurin has been particularly studied in hematological malignancies and was approved as an orphan drug for patients in the blast crisis of chronic myelogenous leukemia. nih.govtandfonline.com
Other notable IMPDH inhibitors that have been developed and evaluated for anticancer properties include:
Ribavirin : An antiviral agent that also functions as an IMPDH inhibitor. iiarjournals.org
Mizoribine : An immunosuppressant that has demonstrated superior antitumor activity compared to MMF in preclinical models of tuberous sclerosis complex. nih.gov Its derivative, FF-10501 , is a second-generation inhibitor that has been studied for hematological malignancies. nih.gov
Merimepodib (VX-497) and AVN-944 : Structurally distinct inhibitors developed to have immunosuppressive, antitumor, and antiviral activities. nih.gov AVN-944 underwent Phase I and II clinical trials for hematological cancers. researchgate.net
Despite promising preclinical results, the clinical success of IMPDH inhibitors in oncology has been limited. embopress.org Issues such as variable patient response and toxicity at high doses have posed significant challenges. nih.govnih.gov Consequently, no IMPDH inhibitor is currently FDA-approved specifically for cancer therapy. embopress.org Ongoing research focuses on developing new inhibitors with more diverse structures and different binding modes, as well as identifying biomarkers to predict which tumors will respond best to this therapeutic strategy. nih.govembopress.org Combination therapies, such as pairing IMPDH inhibitors with other targeted drugs like the BCL2 inhibitor venetoclax, are also being explored. embopress.org
| IMPDH Inhibitor | Class/Type | Primary Investigated Use in Cancer | Key Research Findings |
|---|---|---|---|
| Mycophenolic Acid (MPA) / Mycophenolate Mofetil (MMF) | Non-competitive, reversible inhibitor | Leukemia, Lymphoma, Pancreatic Cancer, Glioblastoma | Known antitumor activity since the 1960s; suppresses proliferation and can induce apoptosis in various cancer cell lines. nih.govneurology.org |
| Tiazofurin | C-nucleoside pro-drug | Chronic Myelogenous Leukemia (CML) | First IMPDH inhibitor clinically applied in cancer treatment; approved as an orphan drug for CML blast crisis. nih.govtandfonline.com |
| Mizoribine / FF-10501 | Purine-analogue antagonist | Hematological Malignancies, Tuberous Sclerosis Complex (TSC) | Mizoribine showed superior antitumor activity to MMF in TSC models. nih.gov FF-10501 is a second-generation oral inhibitor. nih.gov |
| AVN-944 (VX-944) | Direct IMPDH inhibitor | Hematological Malignancies | Developed as a novel, structurally distinct inhibitor; underwent Phase I and II clinical trials. nih.govresearchgate.net |
| Ribavirin | Antiviral drug | Leukemia | Inhibits IMPDH and has been shown to induce apoptosis and differentiation in leukemia cells. iiarjournals.org |
Neurological Disorders Linked to this compound Metabolism
IMPDH2 Mutations and Neurodevelopmental Diseases
Recent genetic studies have identified a link between mutations in the IMPDH2 gene and certain early-onset neurodevelopmental disorders. nih.govembopress.org Heterozygous de novo missense mutations in IMPDH2 have been found in individuals presenting with a spectrum of neurological symptoms, most commonly including dystonia (a movement disorder characterized by involuntary muscle contractions), developmental delay, intellectual disability, and hypotonia. nih.govbiorxiv.org
IMPDH2 is a crucial regulatory enzyme in purine biosynthesis, and its activity is normally controlled by feedback inhibition from the downstream product, GTP. nih.govebi.ac.uk Research into the functional consequences of these disease-associated mutations has revealed that they disrupt this essential regulatory mechanism. nih.govrcsb.org Specifically, the mutant IMPDH2 enzymes are insensitive to allosteric inhibition by GTP. nih.govnih.gov This "gain-of-function" effect is hypothesized to lead to hyperactivity of the de novo purine synthesis pathway, resulting in a perturbation of the cellular purine pools that contributes to the neurodevelopmental phenotypes. nih.govbiorxiv.org
Structural analyses, including cryo-electron microscopy, suggest that these mutations can shift the enzyme's conformational equilibrium towards a more active state and can also disrupt the assembly of IMPDH2 into filaments, which is another mechanism for regulating its activity. nih.govbiorxiv.org This disruption in regulation provides a biochemical basis for understanding how these specific genetic variants can lead to disease, pointing toward potential therapeutic strategies aimed at correcting the metabolic imbalance. nih.govrcsb.org
| Gene | Associated Disorder | Primary Phenotypes | Molecular Consequence of Mutation |
|---|---|---|---|
| IMPDH2 | Early-onset neurodevelopmental disorders | Dystonia, developmental delay, intellectual disability, hypotonia. nih.govbiorxiv.org | Gain-of-function; disruption of GTP feedback inhibition, leading to enzyme hyperactivity. nih.govnih.gov |
Advanced Research Methodologies and Biotechnological Applications in Inosinic Acid Studies
Analytical Techniques for Inosinic Acid and Metabolites
The accurate quantification and identification of this compound and its derivatives in complex biological and food matrices are crucial for research. A range of analytical methods, from spectroscopy to chromatography and mass spectrometry, are employed to achieve this.
Spectroscopic techniques are fundamental for the structural identification and quantification of this compound.
UV-Visible Spectroscopy : Ultraviolet (UV) spectroscopy is a common method for detecting and quantifying purine (B94841) nucleotides. This compound exhibits a characteristic UV absorption maximum at approximately 250 nm. tandfonline.com This property is frequently exploited for detection following chromatographic separation. spkx.net.cnnih.govoup.com The Kalckar method, for instance, relies on the differences in UV absorption curves to differentiate between inosine (B1671953) and its precursor, hypoxanthine (B114508). tandfonline.com
Infrared (IR) Spectroscopy : IR spectroscopy provides information about the functional groups and bond vibrations within a molecule. It has been used to confirm the identity of this compound isolated from fermentation processes, providing a distinct spectral fingerprint that verifies its molecular structure. tandfonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for detailed structural elucidation. Both ¹H NMR and ¹³C NMR spectra provide data on the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous identification of this compound. nih.gov Public databases like PubChem contain reference spectra for this compound, detailing chemical shifts in solvents such as D₂O. nih.gov
Raman Spectroscopy : UV resonance Raman spectroscopy has been utilized to study the structural perturbations of poly(this compound), a polymer of this compound, particularly in response to cation binding. acs.org
Chromatography is the cornerstone for separating this compound from other nucleotides and components in complex mixtures.
High-Performance Liquid Chromatography (HPLC) : HPLC is the most widely used technique for the analysis of this compound. Various HPLC modes have been developed for this purpose.
Reversed-Phase HPLC (RP-HPLC) : This is a common approach, often using a C18 stationary phase. spkx.net.cn One method successfully quantified this compound and inosine in Tibetan sheep muscle using a Kromasil C18 column with a methanol-water mobile phase and UV detection at 254 nm. spkx.net.cn
Ion-Pair RP-HPLC : To enhance the retention of highly polar analytes like this compound on reversed-phase columns, an ion-pairing agent is added to the mobile phase. A method for determining IMP in meat used a C8 stationary phase with tetrabutylammonium (B224687) as the counter-ion, achieving recoveries of over 95%. nih.govoup.com
Extreme Liquid Chromatography (UHPLC) : Ultra-High-Performance Liquid Chromatography offers faster analysis times compared to conventional HPLC. One application used UHPLC to separate ATP and its degradation products, including this compound, to determine fish freshness. jascoinc.com
Ion Exchange Chromatography : This technique separates molecules based on their net charge. It has been effectively used to separate various nucleotides, including this compound, from meat extracts. tandfonline.com
Adsorptive Stripping Voltammetry : This electrochemical technique can be used for the determination of this compound. One method involves the adsorption of this compound or its metabolite, hypoxanthine, on a hanging mercury drop electrode, followed by quantification using differential pulse voltammetry. The method based on hypoxanthine determination offers higher sensitivity.
| Method | Stationary Phase | Mobile Phase Components | Detection | Application | Reference |
|---|---|---|---|---|---|
| RP-HPLC | Kromasil C18 | Methanol, Water | UV (254 nm) | Quantification in sheep muscle | spkx.net.cn |
| Ion-Pair RP-HPLC | C8 | Tetrabutylammonium | UV | Determination in meat | nih.govoup.com |
| UHPLC | X-Presspak AQ-C18-W | Phosphate (B84403) buffer, Acetonitrile | UV/Vis | Analysis of fish freshness | jascoinc.com |
| HPLC | COSMOSIL PBr | Ammonium formate | LC-MS | Separation of hydrophilic metabolites | nih.gov |
Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites in a biological sample. Mass spectrometry (MS), typically coupled with a separation technique, is the primary platform for these studies.
Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS is a powerful combination for metabolomics. Studies have used LC coupled with high-resolution mass spectrometry (HRMS), such as on a Q-Exactive instrument, to profile metabolic changes in bladder cancer tissues, where this compound was identified as a significant metabolite. nih.gov In a swine model of pulmonary hypertension, label-free LC-MS/MS analysis identified this compound as part of a metabolite-metabolite interaction network. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is another common technique in metabolomics. For analysis, non-volatile compounds like this compound must first be chemically modified into volatile derivatives, for example, through trimethylsilylation (TMS). GC-MS has been used to characterize the metabolome of organisms and is included in databases like the Human Metabolome Database (HMDB). ecmdb.ca
Matrix-Assisted Laser Desorption/Ionization (MALDI)-MS Imaging : MALDI-MSI allows for the visualization of the spatial distribution of metabolites directly in tissue sections. This technique has been used to identify tissue-specific molecular markers in tadpoles, where the molecular ion for this compound (m/z 347.1 in negative ion mode) was found to be strongly present in muscle tissue. biologists.com
Chromatographic Separation and Detection
Structural Biology Approaches
Understanding the function of this compound often requires knowledge of its interactions with proteins at an atomic level. Structural biology provides the tools to visualize these interactions.
X-ray crystallography is a primary technique for determining the three-dimensional atomic structure of molecules, including proteins and their complexes with ligands. wikipedia.org The method involves crystallizing the molecule of interest and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which a detailed atomic model can be built. wikipedia.orgsci-hub.se
This technique has been fundamental in revealing the structures of countless proteins, providing insight into how they function. sci-hub.selibretexts.org For this compound, X-ray crystallography can reveal the precise binding mode within the active or allosteric site of an enzyme. By analyzing the crystal structure of an this compound-binding protein, researchers can identify the specific amino acid residues that interact with the ligand, the nature of these interactions (e.g., hydrogen bonds, electrostatic interactions), and any conformational changes the protein undergoes upon binding.
An example is the structure of Escherichia coli carbamoyl (B1232498) phosphate synthetase, which has been solved by X-ray diffraction with this compound (IMP) bound as a ligand. ebi.ac.uk Such structural data, often deposited in public archives like the Protein Data Bank (PDB), is invaluable for understanding enzyme mechanisms and for structure-based drug design. wikipedia.orgsci-hub.se
Computational modeling complements experimental techniques like X-ray crystallography by providing dynamic insights into enzyme-ligand interactions. nih.gov These methods are crucial for understanding binding processes, predicting binding affinities, and designing novel inhibitors or enzymes. diva-portal.orgnih.gov
Molecular Docking : This computational technique predicts the preferred orientation of a ligand when bound to a protein target. Docking algorithms sample a vast number of possible conformations and use a scoring function to rank them. mdpi.com This can be used to screen virtual libraries of compounds for potential binders or to generate hypotheses about how a known ligand, like this compound, interacts with its target enzyme.
Molecular Dynamics (MD) Simulations : MD simulations provide a dynamic view of molecular systems. Starting from a static structure (often from X-ray crystallography or docking), MD simulations calculate the trajectories of atoms and molecules over time by solving Newton's equations of motion. mdpi.com This allows researchers to study the stability of protein-ligand complexes, observe conformational changes induced by ligand binding, and analyze the network of interactions that stabilize the complex. mdpi.com For instance, MD simulations can evaluate the stability of docked poses and provide insights into an enzyme's flexibility upon ligand binding. mdpi.com The accurate modeling of these interactions requires a detailed energy function and a robust conformational search method to account for factors like protein flexibility. nih.gov
X-ray Crystallography of this compound-Binding Proteins
Genetic and Molecular Biology Studies
Advanced research into the biosynthesis and metabolic role of this compound (IMP) heavily relies on genetic and molecular biology techniques. These methodologies allow for precise investigation into the complex enzymatic pathways, regulatory mechanisms, and the functional significance of the proteins involved.
Gene Manipulation and Knockout Models for Pathway Elucidation
The elucidation of the de novo purine synthesis pathway, which culminates in the formation of this compound, has been significantly advanced by gene manipulation and the creation of knockout models. columbia.eduscispace.com By targeting specific genes encoding enzymes in this pathway, researchers can observe the resulting metabolic changes and infer the gene's function.
Genetic and enzymatic analyses in microorganisms like Salmonella typhimurium have been instrumental. For example, studies on purH mutants, which are deficient in converting phosphoribosyl-aminoimidazolecarboxamide (AICAR) to IMP, identified two distinct complementation groups. nih.gov This revealed that the conversion involves two separate enzymatic activities: phosphoribosyl-AICAR transformylase and IMP cyclohydrolase, which exist as a stable enzyme complex. nih.gov Mutations in one gene were found to affect the activity of the other, demonstrating subunit interactions within the complex. nih.gov Such studies clarify the bifunctional nature of enzymes in the pathway.
In more complex organisms, knockout mouse models are utilized to study purine metabolism. While not always targeting IMP synthesis directly, models like uricase knockout (Uox-KO) mice are valuable for investigating the broader effects of purine metabolism dysregulation. researchgate.net Creating knockout models for genes essential for neonatal survival, such as those involved in fatty acid synthesis, demonstrates the methodology of generating targeted mutations to study the in vivo function of a specific protein. ijbs.com This approach could theoretically be applied to enzymes in the IMP synthesis pathway to understand their systemic importance. Furthermore, integrating metabolomics with data from gene expression databases allows for a comprehensive analysis of metabolic pathways, where changes in this compound levels can be correlated with the up- or downregulation of specific genes, offering insights into pathway regulation. nih.gov
Table 1: Examples of Genetic Models in Purine Pathway Research
| Model Organism/System | Gene/Target | Methodology | Key Finding for Pathway Elucidation | Reference |
|---|---|---|---|---|
| Salmonella typhimurium | purH | Genetic complementation analysis of auxotrophic mutants | Demonstrated that AICAR-to-IMP conversion is catalyzed by a bifunctional enzyme complex (transformylase and cyclohydrolase). | nih.gov |
| Mouse Model (Hyperuricemia) | Uricase (Uox) | Gene knockout (KO) | Provides an in vivo system to study the effects of inhibitors on purine metabolism, a pathway downstream of IMP. | researchgate.net |
| Human Buffy Coat | Multiple genes (e.g., PPAT) | Non-targeted metabolomics integrated with GEO Datasets | Correlated gene downregulation with metabolic shifts, suggesting enhanced IMP synthesis as a compensatory mechanism in drug-resistant epilepsy. | nih.gov |
Functional Characterization of Enzyme Splice Variants
Alternative splicing is a crucial mechanism that generates multiple protein isoforms, or splice variants, from a single gene, thereby increasing proteomic diversity. These variants can have different functions, expression patterns, or stabilities. Functionally characterizing splice variants of enzymes involved in this compound metabolism is essential for a complete understanding of pathway regulation.
Research on the ecto-5′-nucleotidase (NT5E) gene, which encodes the enzyme that degrades extracellular IMP to inosine, has identified non-synonymous single nucleotide polymorphisms (SNPs) that affect enzyme activity. researchgate.net In a study on Japanese Black beef, two such SNPs in the NT5E gene were found to be in perfect linkage disequilibrium and created a haplotype that resulted in lower NT5E enzymatic activity, leading to higher concentrations of IMP in the beef. researchgate.net This demonstrates how naturally occurring variants can directly impact the levels of this compound.
The general approach to characterizing splice variants involves several steps. First, potential variants are identified through genomic or transcriptomic sequencing. nih.gov Computational tools can then predict the effect of these variants on RNA splicing. nih.gov To confirm these predictions, functional assays such as reverse-transcription PCR (RT-PCR) or minigene assays are employed. nih.govmdpi.com These tests can reveal whether a variant leads to exon skipping, the inclusion of a pseudoexon, or other splicing defects, which can result in a non-functional or altered-function protein. nih.gov This systematic approach is critical for linking genetic variations to functional outcomes in metabolic pathways, including the synthesis and degradation of this compound.
Enzyme Engineering and Bioproduction Technologies
The commercial demand for this compound as a flavor enhancer has driven significant research into biotechnological production methods. Enzyme engineering and advanced fermentation strategies are at the forefront of these efforts, aiming to create highly efficient and economically viable bioproduction systems.
Directed Evolution for Enzyme Optimization in this compound Synthesis
Directed evolution is a powerful technique used to engineer enzymes with improved or novel properties without requiring detailed knowledge of their structure-function relationships. This process involves generating a library of enzyme variants through random mutagenesis, followed by screening for the desired trait.
This methodology has been successfully applied to improve the enzymatic synthesis of this compound. A key biotransformation route involves the phosphorylation of inosine to IMP using acid phosphatases that possess phosphotransferase activity. sci-hub.se However, the native enzymes often have a competing phosphomonoesterase (hydrolytic) activity that breaks down the desired product, IMP, thus lowering the yield. mdpi.com
Through random and site-directed mutagenesis, researchers have engineered acid phosphatases with significantly reduced hydrolytic activity and enhanced phosphotransferase efficiency. For instance, mutations in the acid phosphatase from Morganella morganii increased the molar yield of IMP from inosine from 49% to 88%. mdpi.comresearchgate.net Similarly, site-directed mutagenesis of the Escherichia blattae acid phosphatase, based on structural information, led to a triple mutant capable of producing high concentrations of IMP. sci-hub.se These studies show that even minor structural changes around the substrate-binding site can dramatically improve catalytic performance for IMP synthesis. sci-hub.se
Table 2: Examples of Engineered Enzymes for this compound Synthesis
| Original Enzyme | Source Organism | Engineering Strategy | Key Mutations | Improved Property | Reference |
|---|---|---|---|---|---|
| Acid Phosphatase | Morganella morganii | Random Mutagenesis | Not specified (random) | Reduced phosphatase activity, increased IMP yield to 88%. | mdpi.comresearchgate.net |
| Acid Phosphatase | Escherichia blattae | Site-Directed Mutagenesis | G74D or I153T | Reduced phosphomonoesterase activity to <40% of wild-type. | |
| Acid Phosphatase | Escherichia blattae | Rational Site-Directed Mutagenesis | Triple mutant | Significantly increased phosphotransferase activity, producing 140 g/L of 5'-IMP. | sci-hub.se |
Microbial Fermentation Strategies for this compound Production
Microbial fermentation is the primary method for the industrial-scale production of this compound. The process typically utilizes mutant strains of bacteria, such as Corynebacterium glutamicum or Brevibacterium ammoniagenes, that have been genetically modified to overproduce and excrete IMP. nih.govgoogle.comnih.gov
A common strategy involves developing adenine-requiring (auxotrophic) mutant strains. google.com In these strains, the feedback inhibition mechanisms that normally control purine synthesis are disrupted, leading to the accumulation of intermediates. However, process optimization is crucial, as suboptimal conditions can lead to the accumulation of the precursor hypoxanthine instead of IMP. google.com
Several fermentation strategies are employed to maximize IMP yield:
Strain Improvement: Mutants are often selected for resistance to purine analogues like 6-mercaptoguanine, which can lead to the desired phenotype of IMP overproduction. nih.gov
Medium Optimization: The composition of the culture medium is critical. The controlled addition of carbon sources (e.g., glucose, fructose), nitrogen sources, specific amino acids (like L-glutamine), and growth factors (e.g., pantothenic acid, thiamine) can significantly enhance production. google.comgoogle.com For instance, the addition of L-glutamine was identified as a rate-limiting step in the synthesis of IMP by a Corynebacterium strain. google.com
Process Control: Maintaining optimal temperature and pH is essential. Furthermore, the addition of surface-active agents or antibiotics at specific time points can shift the fermentation from hypoxanthine accumulation to IMP production. google.com Fed-batch cultivation strategies, where sugar mixtures are added incrementally, have been used to achieve very high titers of IMP, with one process reporting a concentration of 70.3 g/L. google.com
Table 3: Microbial Fermentation Strategies for this compound (IMP) Production
| Microorganism | Key Strategy | Reported Titer/Yield | Reference |
|---|---|---|---|
| Corynebacterium sp. KCCM-10226 | Mutant strain, fed-batch culture with fructose, glucose, and molasses mixture. | 70.3 g/L | google.com |
| Brevibacterium ammoniagenes | Adenine-requiring mutant, addition of surface active agents. | Shifts accumulation from hypoxanthine to IMP. | google.com |
| Corynebacterium sp. CJIP009 | Mutant strain, addition of L-glutamine to overcome rate-limiting step. | Increased fermentation concentration. | google.com |
| Brevibacterium ammoniagenes KY 13714 | 6-mercaptoguanine resistant mutant, low adenine (B156593) concentration. | 9.3 mg/ml of inosine (a related process). | nih.gov |
Biotransformation Processes for Nucleotide Derivatization
This compound is a central branch-point nucleotide that serves as the precursor for the synthesis of other key purine nucleotides, namely adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). columbia.eduscispace.comwikipedia.org These conversions are classic examples of biotransformation processes for nucleotide derivatization.
Synthesis of AMP from IMP: The pathway to AMP involves a two-step, GTP-dependent reaction. First, the enzyme adenylosuccinate synthetase catalyzes the displacement of the 6-keto group of inosinate with aspartate, forming adenylosuccinate. columbia.edu Subsequently, the fumarate (B1241708) carbon skeleton is removed, leaving the amino group to form the 6-amino group of AMP. columbia.edu
Synthesis of GMP from IMP: The conversion to GMP also proceeds via a two-step pathway. First, the enzyme IMP dehydrogenase oxidizes inosinate to xanthosine (B1684192) monophosphate (XMP), using NAD+ as a hydrogen acceptor. wikipedia.org Then, GMP synthase catalyzes the addition of an amino group (from glutamine) to form GMP. mdpi.com
These enzymatic transformations are fundamental in cellular metabolism for producing the building blocks of RNA and DNA. Beyond these natural pathways, biotransformation is also a key strategy for the production of IMP itself from its corresponding nucleoside, inosine. As discussed previously, engineered acid phosphatases are used as biocatalysts to transfer a phosphate group from a donor molecule (like pyrophosphate) to inosine, efficiently producing this compound. sci-hub.semdpi.com This process represents a targeted synthetic biotransformation, leveraging enzymatic activity for industrial production.
In Vivo Studies and Animal Models in this compound Research
In vivo studies using various animal models have been instrumental in elucidating the physiological roles and therapeutic potential of this compound (IMP). These models allow researchers to investigate the complex interactions of IMP within a living system, providing insights that are not achievable through in vitro experiments alone.
A range of animal models has been employed in this compound research, including rodents (mice and rats) and pigs. medchemexpress.comfrontiersin.orgresearchgate.net The choice of model often depends on the specific research question, with rodent models being frequently used for initial screening and mechanistic studies due to their genetic tractability and shorter life cycles, while larger animals like pigs may be used for studies where physiological similarity to humans is crucial.
Research using these models has yielded significant findings. For instance, studies in mice have demonstrated that this compound can ameliorate indomethacin-induced enteropathy. nih.gov This protective effect is attributed to an increase in serum uric acid levels, which acts as an antioxidant. nih.gov In a different context, metabolomic studies on mouse models of stress have revealed that higher levels of this compound in the medial prefrontal cortex are associated with resilience to social defeat stress. researchgate.net
In agricultural research, studies on finishing pigs have shown that dietary supplementation with this compound can lead to increased average daily weight gain and improved meat quality. medchemexpress.com This effect is linked to the antioxidant properties of IMP, which reduces malondialdehyde (MDA) content in the meat. medchemexpress.com Furthermore, research in chickens has explored the genetic and metabolic pathways influencing IMP deposition in muscle tissue, which is a key factor in meat flavor. nih.govmdpi.complos.org These studies have identified key enzymes and genes involved in IMP synthesis and degradation, providing a basis for breeding strategies to enhance meat quality. nih.govmdpi.complos.org
The following table summarizes key findings from in vivo studies on this compound:
| Animal Model | Research Focus | Key Findings |
| Mice | Intestinal Injury | This compound treatment protects against indomethacin-induced enteropathy by increasing serum uric acid levels. nih.gov |
| Mice | Stress Resilience | Higher levels of this compound in the medial prefrontal cortex are correlated with resilience to social defeat stress. researchgate.net |
| Pigs | Growth Performance and Meat Quality | Dietary supplementation with this compound increases daily weight gain and improves meat quality by reducing lipid oxidation. medchemexpress.com |
| Chickens | Meat Flavor | The expression of genes related to purine metabolism, such as AMPD1, AK1, PKM2, and PGM1, influences the deposition of this compound in muscle tissue. nih.govmdpi.com |
Cellular and In Vitro Investigation Methods
Assessment of Cellular Energy Dynamics
This compound, as a central precursor to adenosine triphosphate (ATP) and guanosine triphosphate (GTP), plays a pivotal role in cellular energy metabolism. smolecule.com In vitro studies are essential for dissecting the intricate relationship between IMP and cellular energy dynamics.
A primary method for assessing cellular energy is the measurement of intracellular nucleotide levels, including ATP, adenosine diphosphate (B83284) (ADP), and adenosine monophosphate (AMP). nih.gov Techniques such as high-performance liquid chromatography (HPLC) are commonly used to quantify these nucleotides. nih.gov The energy charge of a cell, a concept that reflects the amount of metabolic energy instantaneously available, is calculated from the concentrations of these adenylates. nih.gov Studies have shown that under conditions of oxidative stress, such as exposure to hydrogen peroxide, cellular ATP levels plummet, accompanied by a significant increase in AMP and a corresponding drop in the energy charge. nih.gov This is often associated with a stoichiometric increase in IMP and its degradation product, inosine, indicating a rapid catabolism of adenylates. nih.gov
Metabolomic approaches, often utilizing techniques like nuclear magnetic resonance (NMR) spectroscopy, provide a broader view of the metabolic state of the cell. mdpi.comnih.gov These studies have revealed alterations in the levels of this compound and other energy-related metabolites in various cell types under different physiological and pathological conditions. For example, in red blood cells from type 2 diabetes patients, altered levels of this compound, ATP, and other metabolites point to dysregulated energy and redox metabolism. mdpi.comnih.gov
Furthermore, in vitro models using cultured cells allow for the controlled investigation of how external stimuli or genetic modifications impact cellular energy pathways involving this compound. mdpi.comnih.gov For instance, comparing cancer cells grown in 2D versus 3D culture systems has shown significant differences in the levels of ATP, ADP, and AMP, highlighting the influence of the cellular microenvironment on energy metabolism. mdpi.com
Mechanistic Studies of this compound Degradation in Biological Matrices
The degradation of this compound is a critical process that affects not only cellular nucleotide pools but also the flavor profile of food products like fish and meat. medcraveonline.comanimbiosci.org In vitro studies are crucial for understanding the enzymatic pathways and factors influencing this degradation.
The primary pathway for IMP degradation involves its hydrolysis to inosine, catalyzed by enzymes such as 5'-nucleotidase. medcraveonline.comresearchgate.net Inosine is then further broken down into hypoxanthine. medcraveonline.comanimbiosci.org The activity of these enzymes is a key determinant of the rate of IMP degradation.
In vitro assays are employed to measure the activity of these degrading enzymes. medcraveonline.com For example, the activity of IMPase, the enzyme that degrades this compound, can be determined by measuring the concentration of inorganic phosphate released during the reaction. medcraveonline.com Such studies have been used to investigate the effects of factors like salt concentration and temperature on enzyme activity, which is particularly relevant for food preservation. medcraveonline.comjst.go.jp
Kinetic models have been developed based on in vitro data to describe the degradation of this compound in biological matrices like fish muscle. csic.es These models often consider the sequential conversion of IMP to inosine and then to hypoxanthine, with reaction rates dependent on factors like temperature. csic.es Such models are valuable for predicting the shelf-life and quality of seafood. csic.es
Furthermore, the role of microorganisms in this compound degradation has been investigated using in vitro co-culture systems. researchgate.net Studies have shown that certain bacteria can contribute to the degradation of AMP to inosine, bypassing the formation of IMP, which has implications for the final flavor profile of food products. researchgate.net
Q & A
Basic Research Questions
Q. How can inosinic acid be quantitatively measured in muscle tissue, and what methodological considerations are critical for accuracy?
- Methodological Answer : High-performance liquid chromatography (HPLC) is the gold standard for quantifying this compound in biological samples. Key considerations include:
- Sample Preparation : Rapid homogenization of muscle tissue in perchloric acid to prevent enzymatic degradation of this compound .
- Calibration Standards : Use of synthetic this compound with ≥98% purity to establish retention times and absorbance profiles (UV detection at 250 nm) .
- Validation : Spike-and-recovery experiments to assess extraction efficiency (target recovery: 85–110%) .
- Data Interpretation : Normalize this compound concentrations to muscle wet weight and account for inter-animal variability using ANOVA with post-hoc tests (e.g., Tukey’s HSD) .
Q. What role does this compound play in the purine nucleotide biosynthesis pathway, and how can researchers model its metabolic flux?
- Methodological Answer : this compound (IMP) is a central node in purine metabolism, serving as a precursor for ATP and GTP. To model its flux:
- Isotopic Tracers : Use -labeled glycine or formate to track carbon incorporation into IMP via the de novo pathway .
- Enzyme Activity Assays : Quantify adenylosuccinate lyase (ADSL) and IMP dehydrogenase activity in vitro using spectrophotometric methods (e.g., NADH oxidation at 340 nm) .
- Computational Modeling : Apply constraint-based metabolic models (e.g., COBRA Toolbox) to predict IMP turnover under varying nucleotide demands .
Advanced Research Questions
Q. How do dietary interventions influence this compound accumulation in poultry muscle, and what experimental designs effectively isolate nutrient effects?
- Methodological Answer : Dietary studies require controlled feeding trials with factorial designs:
- Variables : Test hydroxylated lecithin vs. soy lecithin at graded inclusion levels (e.g., 100–200 mg/kg feed) .
- Controls : Include a basal diet without additives and pair-fed groups to distinguish nutrient-specific effects from caloric intake .
- Endpoint Analysis : Measure IMP in breast and leg muscle post-slaughter, correlating with intramuscular fat via Soxhlet extraction .
Q. What analytical techniques resolve contradictory data on this compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Stability studies require multi-modal validation:
- pH Stability : Incubate IMP in buffers (pH 3–9) at 37°C for 24 hours; monitor degradation via LC-MS and compare to hypoxanthine (a degradation byproduct) .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify IMP’s melting point (~190°C) and phase transitions under simulated processing conditions .
- Statistical Resolution : Apply mixed-effects models to account for batch-to-batch variability in synthetic IMP purity .
Q. How does this compound interact with hypoxanthine in post-mortem muscle, and what kinetic models describe this relationship?
- Methodological Answer : Post-mortem IMP degradation to hypoxanthine is enzyme-driven. Methodologies include:
- Time-Course Analysis : Measure IMP and hypoxanthine in muscle stored at 4°C over 72 hours using tandem MS .
- Kinetic Parameters : Fit data to a first-order decay model (), where depends on endogenous 5'-nucleotidase activity .
- Intervention Strategies : Inhibit xanthine oxidase with allopurinol to decouple IMP degradation from hypoxanthine oxidation .
Methodological Frameworks for Data Presentation
- Tables : Summarize IMP concentrations across treatment groups (mean ± SEM) with footnotes for statistical significance (e.g., *p < 0.05) .
- Figures : Use line graphs for kinetic data and heatmaps for gene expression correlations (e.g., IMP vs. SREBP-1) .
- Ethical Reporting : Disclose animal welfare protocols (e.g., IACUC approval) and raw data repositories to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
